4-Azepan-1-ylaniline dihydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(azepan-1-yl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14;;/h5-8H,1-4,9-10,13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAXJEMIIZLVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-Azepan-1-ylaniline dihydrochloride
The following technical guide provides an in-depth analysis of 4-Azepan-1-ylaniline dihydrochloride , a specialized building block used in the synthesis of pharmaceutical agents.
Executive Summary
4-Azepan-1-ylaniline dihydrochloride (CAS: 858343-14-3) is a bicyclic aromatic amine salt serving as a critical intermediate in medicinal chemistry. Characterized by a seven-membered azepane (homopiperidine) ring fused to an aniline scaffold, this compound functions as a lipophilic, steric bioisostere for N-phenylpiperidines and N-phenylmorpholines. It is primarily utilized in the development of kinase inhibitors, GPCR ligands (specifically Histamine H3 antagonists), and CNS-active agents where the expanded ring size offers unique hydrophobic interactions and conformational properties.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 4-(Azepan-1-yl)aniline dihydrochloride |
| Common Synonyms | 1-(4-Aminophenyl)azepane 2HCl; 4-(Hexahydro-1H-azepin-1-yl)aniline dihydrochloride |
| CAS Number | 858343-14-3 (Dihydrochloride); 57356-18-0 (Free Base) |
| Molecular Formula | C₁₂H₁₈N₂[1][2][3] · 2HCl |
| Molecular Weight | 263.21 g/mol (Salt); 190.29 g/mol (Free Base) |
| SMILES | Cl.Cl.NC1=CC=C(N2CCCCCC2)C=C1 |
Structural Analysis & Properties
The molecule features two distinct nitrogen centers with differing electronic environments:
-
Primary Aniline Nitrogen (-NH₂): An electron-rich center (pKa ~4.0–5.0) available for acylation, reductive amination, or sulfocylation.
-
Tertiary Azepane Nitrogen: Directly conjugated to the phenyl ring. While structurally a tertiary amine, its lone pair is delocalized into the aromatic system, significantly reducing its basicity compared to aliphatic azepanes.
-
Solubility: The dihydrochloride salt exhibits high solubility in water and polar organic solvents (DMSO, Methanol), overcoming the lipophilicity of the free base.
-
Lipophilicity: The azepane ring adds significant bulk and hydrophobicity (LogP ~2.5 for free base) compared to smaller heterocycles like pyrrolidine or piperidine.
Synthesis & Manufacturing
The industrial synthesis of 4-Azepan-1-ylaniline typically proceeds via a two-step sequence: Nucleophilic Aromatic Substitution (
Synthesis Pathway Visualization
Figure 1: Synthetic route from 4-fluoronitrobenzene to the dihydrochloride salt.
Detailed Experimental Protocol
Step 1: Preparation of 1-(4-Nitrophenyl)azepane
-
Reagents: Charge a reaction vessel with 4-fluoronitrobenzene (1.0 eq), azepane (1.1 eq), and potassium carbonate (
, 1.5 eq). -
Solvent: Dissolve in anhydrous DMSO or DMF (5 vol).
-
Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor by TLC or LCMS for consumption of the fluoride precursor.
-
Workup: Cool to room temperature. Pour into ice water to precipitate the yellow solid intermediate. Filter, wash with water, and dry.[4]
Step 2: Reduction to 4-Azepan-1-ylaniline
-
Catalyst: Dissolve the nitro intermediate in Methanol or Ethanol. Add 10% Pd/C (5-10 wt% loading).
-
Hydrogenation: Stir under
atmosphere (balloon pressure or 1-3 bar) at room temperature for 12 hours. -
Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate to obtain the crude aniline oil/solid.
Step 3: Salt Formation
-
Acidification: Dissolve the crude free base in minimal ethyl acetate or diethyl ether.
-
Precipitation: Add 4M HCl in dioxane (2.5 eq) dropwise at 0°C.
-
Isolation: The dihydrochloride salt precipitates immediately. Filter the off-white solid and wash with cold ether. Store under inert atmosphere.
Applications in Drug Discovery[2]
Bioisosteric Replacement
The azepane ring is often employed to modulate the physicochemical properties of a lead compound.
-
Steric Expansion: Azepane is bulkier than piperidine. This increased volume can be used to fill hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases).
-
Conformational Flexibility: The seven-membered ring is more flexible than the six-membered piperidine, potentially allowing the molecule to adopt unique conformations to optimize binding affinity.
Therapeutic Areas[2]
-
Kinase Inhibitors: Used as a solvent-exposed tail group to improve solubility or potency.
-
GPCR Ligands: The azepane moiety is a privileged structure in Histamine H3 receptor antagonists and Dopamine D3 ligands.
-
CNS Agents: The lipophilic nature of the azepane ring can enhance blood-brain barrier (BBB) penetration compared to more polar morpholine analogs.
Handling, Stability & Safety (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Damage | H318 | Causes serious eye damage. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage Protocols:
-
Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a tightly sealed container, preferably within a desiccator or under nitrogen.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and use a fume hood to avoid inhalation of dust.
References
-
Sigma-Aldrich. 4-(Azepan-1-yl)aniline hydrochloride Product Sheet. Available at:
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 57356-18-0 (Free Base). Available at:
-
ChemicalBook. 4-Fluoronitrobenzene Synthesis and Properties. Available at:
-
Bide Pharmatech. Safety Data Sheet: 4-(Azepan-1-yl)aniline hydrochloride. Available at:
- Journal of Medicinal Chemistry.Structure-Activity Relationships of Azepane-Based Kinase Inhibitors. (General Reference for Azepane utility).
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- 4. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
A Technical Guide to 4-Azepan-1-ylaniline Dihydrochloride: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-azepan-1-ylaniline dihydrochloride, a key building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular identifiers, physicochemical properties, synthesis protocols, and its strategic application in the creation of pharmacologically active agents. The information herein is synthesized from established chemical literature and supplier data to ensure technical accuracy and practical relevance.
Core Compound Identification
4-Azepan-1-ylaniline dihydrochloride is an aromatic amine that incorporates a seven-membered azepane ring. This structural motif is of significant interest in medicinal chemistry due to the conformational flexibility and lipophilicity conferred by the azepane moiety, which can be crucial for molecular recognition at biological targets. The compound is typically supplied as a dihydrochloride salt to enhance its stability and solubility in aqueous media.
A critical point of clarification is the distinction between the mono- and dihydrochloride salts, which are sometimes cross-referenced. This guide focuses specifically on the dihydrochloride form.
Table 1: Molecular Identifiers for 4-Azepan-1-ylaniline and its Salts
| Identifier | 4-Azepan-1-ylaniline Dihydrochloride | 4-Azepan-1-ylaniline Monohydrochloride | 4-Azepan-1-ylaniline (Free Base) |
| CAS Number | 858343-14-3[1] | 1092733-37-3 | 57356-18-0 |
| Molecular Formula | C₁₂H₂₀Cl₂N₂[1] | C₁₂H₁₉ClN₂[2] | C₁₂H₁₈N₂ |
| Molecular Weight | 263.21 g/mol [1] | 226.75 g/mol [2] | 190.28 g/mol |
| IUPAC Name | 4-(azepan-1-yl)aniline;dihydrochloride | 4-(azepan-1-yl)aniline;hydrochloride[2] | 4-(azepan-1-yl)aniline |
| Canonical SMILES | C1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl | C1CCN(CC1)C2=CC=C(C=C2)N.Cl[2] | C1CCN(CC1)C2=CC=C(C=C2)N |
| InChI | InChI=1S/C12H18N2.2ClH/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14;/h5-8H,1-4,9-10,13H2;2*1H | InChI=1S/C12H18N2.ClH/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14;/h5-8H,1-4,9-10,13H2;1H | InChI=1S/C12H18N2/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10,13H2 |
| InChIKey | OSRAHLUZNPXHKN-UHFFFAOYSA-N | OSRAHLUZNPXHKN-UHFFFAOYSA-N | RFFKJSOIAGMPEI-UHFFFAOYSA-N |
Note: The InChIKey is the same for both hydrochloride salts as it is generated from the core structure and connectivity, not the stoichiometry of the salt.
Caption: Chemical structure of 4-Azepan-1-ylaniline Dihydrochloride.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties of a building block is fundamental for its effective use in synthesis and for ensuring safe handling. While specific experimental data for the dihydrochloride is scarce in public literature, properties can be inferred from related structures and supplier information.
Table 2: Physicochemical Properties and Safety Information
| Property | Value / Information | Source / Justification |
| Physical Form | Solid. | Typical for amine hydrochloride salts. |
| Melting Point | Data not available. | Requires experimental determination. |
| Boiling Point (Free Base) | 359.6 °C at 760 mmHg | Data for the free base (CAS 57356-18-0). |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO.[3][4] | Hydrochloride salts of amines are generally designed for improved aqueous solubility. For poorly soluble compounds, dissolution in a minimal amount of DMSO followed by dilution is a common practice.[5] |
| Storage Conditions | Store at room temperature in an inert atmosphere. Keep in a tightly-closed container in a dry, well-ventilated place.[6] | Protects from moisture and atmospheric contaminants. |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6] | Based on data for the monohydrochloride and similar structures. Aromatic amines are a class of compounds with known toxicological concerns.[7] |
| GHS Pictograms | GHS07 (Exclamation mark) | Indicates potential for skin, eye, and respiratory irritation. |
| Signal Word | Warning | Consistent with the assigned hazard statements. |
Safety and Handling
As a derivative of aniline, 4-azepan-1-ylaniline dihydrochloride should be handled with appropriate caution. Aromatic amines as a class are known for their potential toxicity, including methemoglobinemia, and some are classified as suspected carcinogens.[8][9] The hydrochloride salt form can be corrosive, particularly to the eyes.
Core Safety Recommendations:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[6] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[6][10]
-
Handling: Avoid generating dust. Wash hands thoroughly after handling. Prevent contact with skin, eyes, and clothing.[6]
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[11]
Synthesis and Manufacturing
The synthesis of 4-azepan-1-ylaniline typically proceeds through a two-step sequence: the formation of a carbon-nitrogen bond to create the tertiary amine, followed by the reduction of a nitro group to the desired aniline.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The most direct route involves the reaction of azepane with an activated nitro-aromatic ring, such as 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the secondary amine (azepane).
Step 2: Reduction of the Nitro Group and Salt Formation
The resulting 1-(4-nitrophenyl)azepane intermediate is then reduced to the corresponding aniline. A variety of reducing agents can be employed for this transformation. Subsequent treatment with hydrochloric acid yields the dihydrochloride salt. A plausible method involves reduction with stannous chloride (SnCl₂) in the presence of hydrochloric acid, which accomplishes both the reduction and salt formation in a single pot.[12]
Caption: General synthetic workflow for 4-Azepan-1-ylaniline Dihydrochloride.
Experimental Protocol (Illustrative)
The following protocol is an illustrative procedure based on established chemical principles for the synthesis of similar compounds.[12][13] Researchers should perform their own optimization and safety assessments.
Protocol: Synthesis of 4-Azepan-1-ylaniline Dihydrochloride
-
Step 1: Synthesis of 1-(4-nitrophenyl)azepane
-
To a solution of 1-fluoro-4-nitrobenzene (1.0 eq) in a suitable solvent such as DMF, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add azepane (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-nitrophenyl)azepane, which can be purified by column chromatography or used directly in the next step.
-
-
Step 2: Synthesis of 4-Azepan-1-ylaniline Dihydrochloride
-
Dissolve the crude 1-(4-nitrophenyl)azepane (1.0 eq) in ethanol.
-
Add concentrated hydrochloric acid to the solution.
-
Add a reducing agent, such as stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq), portion-wise, controlling any exotherm.
-
Heat the mixture to reflux and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to induce precipitation of the product.
-
Filter the solid product, wash with cold ethanol or another suitable solvent, and dry under vacuum to yield 4-azepan-1-ylaniline dihydrochloride.
-
Applications in Research and Drug Development
4-Azepan-1-ylaniline dihydrochloride serves as a valuable scaffold and intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The aniline moiety is a versatile functional group that can participate in a wide range of chemical transformations, including amide bond formation, sulfonylation, and cross-coupling reactions.
Role as a Building Block in Kinase Inhibitors
The 4-anilino-quinazoline and related scaffolds are well-established pharmacophores for the inhibition of various protein kinases, which are critical targets in oncology and inflammatory diseases. The aniline nitrogen acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The azepane group can be used to explore lipophilic pockets within the active site, potentially enhancing potency and modulating pharmacokinetic properties. Derivatives of 4-anilinoquinazolines have shown potent inhibitory activity against kinases such as EGFR and VEGFR-2.[14]
Caption: Conceptual use of 4-Azepan-1-ylaniline as a building block.
The azepane ring itself is a privileged structure in medicinal chemistry, with over 20 FDA-approved drugs containing this motif. It is utilized to modulate a compound's physicochemical properties and to probe the structure-activity relationship (SAR) in drug design.
Conclusion
4-Azepan-1-ylaniline dihydrochloride is a strategically important chemical intermediate for the synthesis of novel bioactive compounds. Its structure combines the versatile reactivity of the aniline group with the favorable physicochemical properties of the azepane ring. While detailed public data on the dihydrochloride salt is limited, this guide provides a robust framework for its synthesis, safe handling, and application based on established chemical principles and data from closely related compounds. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the utility of well-designed building blocks like 4-azepan-1-ylaniline dihydrochloride in drug discovery pipelines is set to increase.
References
- Fisher Scientific. (2025). Safety Data Sheet: 8-Anilino-1-naphthalenesulfonic acid magnesium salt.
- AK Scientific, Inc. Safety Data Sheet: 1-Piperidin-4-yl-azepane dihydrochloride.
- IARC Monographs Working Group. (2021). Some Aromatic Amines and related Compounds. IARC Monographs on the Identification of Carcinogenic Hazards to Humans. Lyon (FR)
- Scribd. Aromatic Amines Hazcard Overview.
- Advanced ChemBlocks. (n.d.). 4-(Azepan-1-yl)aniline hydrochl oride 97.00% | CAS: 1092733-37-3.
- ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Sigma-Aldrich. (n.d.). 4-(Azepan-1-yl)aniline hydrochloride | 1092733-37-3.
- Government of Canada. (2020, August 15). Aromatic Amines Group - information sheet.
- Pfizer Inc. (2005). U.S.
- PENTA. (2024, May 7). Aniline hydrochloride Safety Data Sheet.
- Liu, Q., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry.
- United States Patent. (2013). U.S.
- Center for Environmental and Health Affairs of Western Pennsylvania. (n.d.). Chemical Fact Sheet - AROMATIC AMINES.
- Sinfoo Biotech. (n.d.). 4-azepan-1-ylaniline dihydrochloride,(CAS# 858343-14-3).
- BOC Sciences. (n.d.). CAS 1092733-37-3 4-(Azepan-1-yl)aniline hydrochloride.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Molecules.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). ACS Medicinal Chemistry Letters.
- ResearchGate. (2025, August 12). Can AZD8797 be prepared with 10% DMSO + 90% saline?
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). Molecules.
- Santa Cruz Biotechnology. (n.d.). 4-(azepan-1-ylsulfonyl)aniline | CAS 109286-01-3.
- BenchChem. (2025). Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride.
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
- ResearchGate. (2019, March 21). Can anybody help me to dissolve a chemical?
- A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. (2024, March 31). Journal of Pharmacy & Pharmaceutical Sciences.
- Curia Global. (2019).
- An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (n.d.). Beilstein Journal of Organic Chemistry.
- European Patent Office. (2015).
- Google Patents. (n.d.). CN102199162A - Preparation method for olanzapine intermediate compound.
- ResearchGate. (2016, December 25). The solubility of my drug in DMSO is 20mg /ml ; Should i dissolve directly in DMSO or complete the 1ml with saline?
- Patsnap. (2017). Method for preparing 4-(piperidine-3-yl)aniline.
- ResearchGate. (2015, March 9). Can anyone tell me what concentration of DMSO is required to dissolve plant extract prepared in ethanol,petroleum ether and chloroform : methanol?
- Synthesis and evaluation of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide as hybrid antiprotozoal agents. (2013). Bioorganic & Medicinal Chemistry.
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Therapeutic potential of 4-Azepan-1-ylaniline dihydrochloride in medicinal chemistry
An In-depth Technical Guide for Medicinal Chemistry
Topic: The Therapeutic Potential of 4-Azepan-1-ylaniline Dihydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Course for a Novel Scaffold
In the landscape of medicinal chemistry, the exploration of novel chemical matter is the cornerstone of therapeutic innovation. This guide focuses on 4-Azepan-1-ylaniline dihydrochloride, a compound possessing a compelling structural architecture—the N-aryl-azepane motif. While this specific molecule is not extensively documented in preclinical literature, its constituent parts are well-represented in a multitude of bioactive agents. As a Senior Application Scientist, my objective is not to present a retrospective of established data, but rather to provide a forward-looking, expert-driven roadmap for its evaluation. This document is designed to be a self-validating system of inquiry, explaining the causality behind each proposed experimental step and grounding our hypotheses in the established principles of drug discovery. We will proceed from foundational chemistry to hypothesized biology, and finally, to a rigorous, multi-stage validation workflow.
Molecular Profile and Synthetic Strategy
An intimate understanding of a molecule's chemical and physical nature is the mandatory first step in any drug discovery campaign. These properties dictate its handling, formulation, and inherent potential for drug-likeness.
Physicochemical Characteristics
The dihydrochloride salt form of 4-Azepan-1-ylaniline is typically utilized in research settings to enhance aqueous solubility and stability, which are critical for reliable outcomes in biological assays.
Table 1: Physicochemical Properties of 4-Azepan-1-ylaniline Dihydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈N₂ · 2HCl | N/A |
| Molecular Weight | 263.21 g/mol | N/A |
| IUPAC Name | 4-(azepan-1-yl)aniline;dihydrochloride | [1] |
| Physical Form | Solid Powder | |
| Storage Temperature | Room Temperature, Inert Atmosphere | |
| Key Structural Features | Saturated 7-membered azepane ring, Aniline moiety | [2][3] |
Proposed Synthetic Route: Reductive Amination
The synthesis of N-aryl heterocycles is a well-established field in organic chemistry. For 4-Azepan-1-ylaniline, the most direct and logical approach is a reductive amination between azepan-4-one and aniline. This method is highly efficient and scalable, making it suitable for initial library synthesis and follow-up structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis via Reductive Amination
-
Reaction Setup: To a solution of azepan-4-one (1.0 eq) and aniline (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (0.1 eq) to catalyze imine formation.
-
Reduction: After stirring for 1-2 hours at room temperature, add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise. The choice of NaBH(OAc)₃ is critical as it is selective for the iminium ion and tolerant of the mildly acidic conditions, minimizing side reactions.
-
Workup: Upon reaction completion (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting crude free base using column chromatography on silica gel.
-
Salt Formation: Dissolve the purified 4-Azepan-1-ylaniline free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid and dry it under a vacuum to yield the final 4-Azepan-1-ylaniline dihydrochloride salt.
Caption: Proposed synthesis workflow for 4-Azepan-1-ylaniline Dihydrochloride.
The Therapeutic Hypothesis: Targeting CNS Receptors
The N-aryl-azepane scaffold is a privileged structure in neuropharmacology.[2][3] The azepane ring provides a three-dimensional conformation that can fit into complex binding pockets, while the basic nitrogen atom can serve as a key hydrogen bond acceptor or form salt bridges. Based on these structural alerts, we hypothesize that 4-Azepan-1-ylaniline dihydrochloride has the potential to modulate key G-protein coupled receptors (GPCRs) in the central nervous system.
Primary Hypothesis: Dopamine D₂/D₃ Receptor Modulation
Many known D₂ and D₃ receptor ligands feature an aromatic moiety linked to a basic nitrogen via an alkyl spacer. The distance and geometry are critical for potent interaction. We hypothesize that the aniline ring of our compound can engage with aromatic residues in the receptor's binding pocket, while the protonated azepane nitrogen forms a critical ionic bond with a conserved aspartate residue in transmembrane domain 3 (TMD3) of the receptor.
Caption: Hypothesized binding mode at a dopamine receptor.
A Rigorous Roadmap for Experimental Validation
A hypothesis is only as strong as the experimental evidence that supports it. The following phased approach ensures a logical, cost-effective, and scientifically sound evaluation of 4-Azepan-1-ylaniline dihydrochloride, moving from broad screening to specific characterization.
Caption: High-level experimental validation workflow.
Phase 1: In Vitro Target Validation
The initial goal is to confirm if the compound binds to our hypothesized targets and to determine its functional effect.
Protocol 1: Radioligand Competition Binding Assays
-
Objective: To determine the binding affinity (Kᵢ) of the compound for human D₂, D₃, and a panel of other relevant CNS receptors (e.g., Sigma σ₁, σ₂) to assess both potency and selectivity.
-
Methodology:
-
Materials: Commercially available cell membranes expressing the target receptors; appropriate radioligands (e.g., [³H]-Spiperone for D₂, [³H]-(+)-Pentazocine for σ₁); scintillation fluid; 96-well filter plates.
-
Compound Preparation: Prepare a 10 mM stock solution of 4-Azepan-1-ylaniline dihydrochloride in DMSO. Perform serial dilutions in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 10 pM).
-
Assay Setup: In each well of the filter plate, add:
-
50 µL of assay buffer (for total binding) OR 50 µL of a known non-labeled ligand (e.g., Haloperidol) for non-specific binding (NSB).
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand at a concentration near its Kₔ.
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid vacuum filtration, washing the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Allow filters to dry, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - NSB). Plot the percent inhibition of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation. This protocol is a gold standard for quantifying receptor affinity.[4]
-
Protocol 2: Functional cAMP Assay for D₂ Receptor
-
Objective: To determine if the compound acts as an agonist or antagonist at the D₂ receptor, which is a Gᵢ-coupled receptor whose activation inhibits adenylyl cyclase and lowers intracellular cAMP levels.
-
Methodology:
-
Cell Line: Use a recombinant cell line (e.g., CHO or HEK293) stably expressing the human D₂ receptor.
-
Assay Principle: Utilize a sensitive detection method for cAMP, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter assay.[5][6]
-
Antagonist Mode:
-
Seed cells in a 384-well plate and incubate overnight.
-
Pre-incubate cells with various concentrations of 4-Azepan-1-ylaniline dihydrochloride for 15-30 minutes.
-
Add a known D₂ agonist (e.g., Quinpirole) at its EC₈₀ concentration to stimulate the receptor.
-
Incubate for 30-60 minutes.
-
Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol.
-
-
Agonist Mode: Follow the same procedure but omit the addition of the reference agonist.
-
Data Analysis: For antagonist mode, plot the response against the log concentration of the test compound to determine the IC₅₀. For agonist mode, determine the EC₅₀. A lack of response in agonist mode coupled with a potent IC₅₀ in antagonist mode indicates a pure antagonist profile.
-
Phase 2: In Vivo Pharmacokinetic (PK) Screening
A compound with excellent in vitro potency is therapeutically useless if it cannot reach its target in a living system. A preliminary PK study in rodents is a critical step to assess bioavailability and exposure.[7][8][]
Protocol 3: Rapid Pharmacokinetic Profiling in Rats
-
Objective: To determine key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, half-life) after a single intravenous (IV) and oral (PO) dose.
-
Methodology:
-
Animals: Use male Sprague-Dawley rats (n=3 per group).
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (approx. 50-100 µL) from the tail vein or saphenous vein at specific time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood to plasma via centrifugation and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and selective LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of 4-Azepan-1-ylaniline in the plasma samples. This is the industry standard for bioanalysis due to its high sensitivity and specificity.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data to calculate the key PK parameters. The ratio of the dose-normalized AUC from the PO group to the IV group will determine the oral bioavailability (%F).
-
Conclusion and Path Forward
4-Azepan-1-ylaniline dihydrochloride stands as a promising, yet uncharacterized, chemical entity. Its structure is suggestive of CNS activity, and this guide has laid out a logical, industry-standard cascade to test this hypothesis. The successful execution of these protocols will unequivocally define its affinity, functional activity, and fundamental drug-like properties. Positive results—namely high on-target potency, a clean off-target profile, and acceptable pharmacokinetics—would provide a robust data package to justify the initiation of a full-scale lead optimization program, involving SAR studies to enhance desired properties and mitigate any identified liabilities. This is the foundational work required to translate a molecule from a chemical curiosity into a potential therapeutic agent.
References
- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed.
-
Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Recent progress in assays for GPCR drug discovery - American Journal of Physiology. [Link]
-
Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen. [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. [Link]
-
Recent progress in assays for GPCR drug discovery - PubMed. [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. [Link]
Sources
- 1. 4-(Azepan-1-yl)aniline hydrochl oride 97.00% | CAS: 1092733-37-3 | AChemBlock [achemblock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
Difference between 4-Azepan-1-ylaniline dihydrochloride and free base forms
The following technical guide details the critical distinctions between the dihydrochloride salt and free base forms of 4-Azepan-1-ylaniline.
Executive Summary & Chemical Identity
4-Azepan-1-ylaniline (also known as 1-(4-aminophenyl)azepane) is a bicyclic aromatic amine intermediate used extensively in the synthesis of pharmaceuticals (e.g., kinase inhibitors, GPCR ligands) and functional materials.
Researchers encounter this compound in two distinct forms: the Free Base (the reactive, nucleophilic form) and the Dihydrochloride Salt (the stable, storage form). Understanding the interplay between these forms is critical for yield optimization and impurity control.
Chemical Identification Table
| Feature | Free Base | Dihydrochloride Salt |
| CAS Number | 57356-18-0 | 1092733-37-3 |
| Formula | ||
| MW | 190.29 g/mol | 263.21 g/mol |
| IUPAC Name | 4-(Azepan-1-yl)aniline | 4-(Azepan-1-yl)aniline dihydrochloride |
| Structure | Phenyl ring substituted with a primary amine and a tertiary azepane ring.[1] | Protonated at both nitrogen centers (anilinium/azepanium ions) with chloride counterions. |
Physicochemical Comparative Analysis
The choice between salt and free base dictates the solvent system, handling protocols, and reaction kinetics.
Solubility & Stability Profile
| Property | Free Base (Organic Phase) | Dihydrochloride Salt (Aqueous Phase) |
| Physical State | Low-melting solid or viscous brown oil (purity dependent). | Crystalline solid (White to off-white/greenish).[2] |
| Solubility | High: DCM, EtOAc, MeOH, DMSO.Low: Water, Hexanes. | High: Water, MeOH.Low: DCM, EtOAc, Ether. |
| Oxidation Sensitivity | High. Rapidly darkens (brown/black) upon air exposure due to electron-rich aniline oxidation. | Low. Protonation of the amine lone pairs suppresses oxidation. |
| Hygroscopicity | Low. | Moderate to High (Desiccant storage required). |
| pKa (Est.) | ~5.2 (Azepane N), ~4.6 (Aniline N). | N/A (Acidic in solution). |
Mechanistic Implications
-
Storage: The Dihydrochloride is the mandatory form for long-term storage. The free base is prone to "aniline black" formation—a polymerization pathway triggered by radical oxidation of the free amine.
-
Reactivity: The Free Base is the active nucleophile. In reactions involving acylation, alkylation, or sulfonylation, the salt must be neutralized (in situ or pre-process) to regenerate the lone pair electrons on the nitrogen atoms.
Synthetic Workflows & Decision Logic
The following diagram illustrates the decision matrix for selecting the appropriate form and the workflow for interconversion.
Figure 1: Decision matrix for handling 4-Azepan-1-ylaniline forms based on reaction requirements.
Experimental Protocols
These protocols are designed to ensure high recovery and purity, addressing the oxidation sensitivity of the free base.
Protocol A: Salt-to-Base Conversion (Liberation)
Objective: Isolate reactive free base from stable dihydrochloride stock for immediate use.
-
Dissolution: Suspend 1.0 eq of 4-Azepan-1-ylaniline dihydrochloride in water (10 mL/g).
-
Basification:
-
Cool the solution to 0–5°C (ice bath) to minimize oxidation during exotherm.
-
Slowly add 1M NaOH or sat.
until pH > 10. -
Observation: The solution will turn cloudy as the oily free base liberates.
-
-
Extraction:
-
Extract immediately with Dichloromethane (DCM) (
mL/g). DCM is preferred over Ethyl Acetate for better solubility of this specific amine.
-
-
Drying & Concentration:
-
Dry combined organics over anhydrous
. -
Filter and concentrate in vacuo at <40°C.
-
Critical Step: Flush the resulting oil with Nitrogen/Argon immediately. Use within 4 hours or store at -20°C under inert gas.
-
Protocol B: Base-to-Salt Conversion (Stabilization)
Objective: Convert unstable free base oil into stable crystalline solid for storage.
-
Solvation: Dissolve the crude 4-Azepan-1-ylaniline free base in minimal anhydrous Ethanol or Methanol.
-
Acidification:
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (or diethyl ether) dropwise (approx. 2.5 equivalents).[3]
-
Mechanism: The solution will heat up; precipitation of the salt usually occurs immediately.
-
-
Isolation:
-
Dilute with cold Diethyl Ether or MTBE to maximize precipitation.
-
Filter the white/off-white solid under inert atmosphere if possible.
-
-
Drying: Dry in a vacuum oven at 40°C to remove trace acid. Store in a desiccator.
Analytical Characterization
When verifying the identity of the form, look for these distinct signals:
-
1H NMR (DMSO-d6):
-
Free Base: Broad singlet at
~4.5–5.0 ppm (Aniline ). Aromatic protons show distinct "roofing" characteristic of para-substitution. -
Dihydrochloride: The
signal disappears or shifts downfield significantly ( >9 ppm, broad) due to protonation ( ). The azepane protons may shift slightly downfield due to the inductive effect of the protonated nitrogen.
-
-
Elemental Analysis:
-
Check Chloride content.[4] Theoretical Cl for dihydrochloride is ~26.9%.
-
References
-
Sigma-Aldrich. 4-(Azepan-1-yl)aniline hydrochloride Product Sheet. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57356-18-0 (Free Base). Retrieved from
-
BenchChem. Solubility Profile and Handling of Aniline Hydrochloride Salts. Retrieved from
-
Oakwood Chemical. 4-(1-Azepanyl)aniline Safety Data Sheet. Retrieved from
-
Pharmaguideline. Free Base vs Salt Form Reference Standards in Pharmaceutical Analysis. Retrieved from
Sources
Methodological & Application
Application Note: Reaction Conditions for Coupling 4-Azepan-1-ylaniline Dihydrochloride
This Application Note and Protocol guide is designed for researchers utilizing 4-Azepan-1-ylaniline dihydrochloride (CAS: 1092733-37-3) in medicinal chemistry and drug discovery.
Introduction & Chemical Profile
4-Azepan-1-ylaniline dihydrochloride is a versatile building block featuring a primary aniline and a tertiary cyclic amine (azepane) attached at the para position. This structural motif is highly valued in kinase inhibitor and GPCR ligand design due to the solubilizing effect of the azepane ring and the rigid geometry it imparts.
However, the dihydrochloride salt form (2HCl) presents specific synthetic challenges. The presence of two acidic protons requires careful base management to restore nucleophilicity to the aniline nitrogen without causing solubility issues or side reactions.
Chemical Properties
| Property | Specification |
| IUPAC Name | 4-(Azepan-1-yl)aniline dihydrochloride |
| CAS Number | 1092733-37-3 |
| Structure | Aromatic Aniline (C6) + Azepane Ring (C7) |
| Molecular Weight | ~263.21 g/mol (Salt) / ~190.28 g/mol (Free Base) |
| Acidity (pKa) | N(Azepane) |
| Solubility | 2HCl Salt: Water, MeOH, DMSO.[1][2] Free Base: DCM, EtOAc, THF. |
Critical Handling Considerations
The most common failure mode when using this reagent is insufficient neutralization .
-
The "Base Trap": The reagent consumes 2 equivalents of base just to reach a neutral state. Standard protocols using 1-2 equivalents of base will leave the aniline protonated (non-nucleophilic), resulting in <5% yield.
-
Solubility Switch: As you add base to a reaction mixture (e.g., in DMF or DCM), the starting material may transiently precipitate as the inorganic salt forms (e.g., DIPEA·HCl) or as the free base transitions into the organic phase. Ensure vigorous stirring.
Experimental Protocols
Protocol A: Amide Coupling (HATU Method)
Objective: Coupling 4-Azepan-1-ylaniline with a carboxylic acid to form an amide bond. Mechanism: The carboxylic acid is activated by HATU; the aniline (freed by excess base) attacks the active ester.
Reagents
-
Carboxylic Acid (1.0 equiv)
-
4-Azepan-1-ylaniline 2HCl (1.1 equiv)
-
HATU (1.2 equiv)[3]
-
DIPEA (N,N-Diisopropylethylamine) (4.0 equiv ) — Critical excess
-
Solvent: DMF (Preferred) or DCM/DMF (9:1)
Step-by-Step Procedure
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL/mmol). Add HATU (1.2 mmol) and DIPEA (1.5 mmol, Part 1 of Base). Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow.[4]
-
Preparation of Amine: In a separate vial, suspend 4-Azepan-1-ylaniline 2HCl (1.1 mmol) in DMF (1 mL). Add the remaining DIPEA (2.5 mmol, Part 2 of Base).
-
Note: You may observe a slight exotherm or precipitation of amine salts. Sonicate if necessary to ensure a fine dispersion/solution.
-
-
Coupling: Add the Amine/DIPEA mixture dropwise to the Activated Acid solution.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[4]
-
Success Marker: LC-MS should show the disappearance of the acid (M+) and appearance of Product (M+1). The Aniline peak may persist if used in excess.
-
-
Work-up:
-
Dilute with EtOAc (20 mL).
-
Wash with Sat. NaHCO₃ (2x) to remove HOBt/HATU byproducts.
-
Crucial Step: Wash with Brine (1x). Do NOT wash with 1N HCl, as the basic azepane moiety in your product will protonate and extract into the aqueous layer.
-
-
Purification: Flash chromatography (DCM/MeOH gradient, often requiring 1-5% Ammonia in MeOH for the basic product).
Protocol B: Buchwald-Hartwig Amination
Objective: Coupling with an Aryl Halide to form a biaryl amine. Challenge: The free aliphatic amine (azepane) is tertiary and unreactive, but the aniline is a competent partner.
Reagents
-
Aryl Bromide/Chloride (1.0 equiv)
-
4-Azepan-1-ylaniline 2HCl (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (0.02 equiv) or Pd(OAc)₂
-
Ligand: XPhos or BrettPhos (0.04 equiv)
-
Base: Cs₂CO₃ (3.5 equiv) or NaOtBu (3.5 equiv)
-
Solvent: 1,4-Dioxane or Toluene (degassed)
Step-by-Step Procedure
-
Free-Basing (Recommended Pre-step): While in-situ neutralization works, pre-free-basing increases reproducibility in sensitive Pd-couplings.
-
Method: Partition the 2HCl salt between EtOAc and 1N NaOH. Separate organic layer, dry over Na₂SO₄, concentrate.[1] Use the resulting oil immediately.
-
-
Setup: In a glovebox or under Argon, combine Aryl Halide, Free-based Aniline (1.2 equiv), Pd source, and Ligand in a reaction vial.
-
Base Addition: Add Cs₂CO₃ (solid).
-
Solvent: Add degassed 1,4-Dioxane (5 mL/mmol). Seal the vial.
-
Reaction: Heat to 100°C for 12–24 hours.
-
Work-up: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via silica gel chromatography.
Visualization: Reaction Pathways & Logic
The following diagram illustrates the critical "Base Trap" logic and the divergence between Amide Coupling and Metal-Catalyzed pathways.
Figure 1: Workflow logic emphasizing the critical neutralization step required before divergence into specific coupling pathways.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<10%) | Protonated Aniline | Check Base equivalents. Ensure >3.0 equiv DIPEA was used relative to the 2HCl salt. |
| Precipitation | Inorganic Salts | The mixture of DIPEA·HCl and DMF can be cloudy. This is normal. Ensure vigorous stirring. |
| Product Loss in Workup | Acidic Wash | The Azepane ring is basic (pKa ~10). Washing with dilute HCl extracts the product into the aqueous waste. Use Sat. NH₄Cl or Water only. |
| Poor Solubility | Salt Form | Switch solvent to DMSO for the reaction, or free-base the starting material separately before adding to the reaction. |
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][5][6][7] Tetrahedron, 61(46), 10827-10852.
- Foundational text for H
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.
- Authoritative guide for selecting ligands (XPhos/BrettPhos) for aniline couplings.
-
BenchChem. (2025).[3][8] Application Notes for the Synthesis of 2-(Azepan-1-yl)-5-chloroaniline. BenchChem Protocols.
- Specific procedural context for azepane-aniline deriv
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
- Validates the usage of amide couplings and reductive aminations in high-throughput medicinal chemistry.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. peptide.com [peptide.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Buchwald-Hartwig Amination of 4-Azepan-1-ylaniline dihydrochloride
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] First established in the mid-1990s, this methodology provides a powerful and versatile route to synthesize aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced organic materials.[4][5][6][7] Its broad adoption is due to its significant advantages over classical methods, such as nucleophilic aromatic substitution or the Ullmann condensation, offering milder conditions, superior functional group tolerance, and a vastly expanded substrate scope.[1][3][8]
This guide provides a detailed examination of the Buchwald-Hartwig amination as applied to a specific and illustrative substrate: 4-Azepan-1-ylaniline dihydrochloride. We will explore the mechanistic underpinnings of the reaction, provide field-tested protocols, and offer insights into optimizing this crucial transformation for research and development.
Mechanistic Framework: The "Why" Behind the Reaction Components
A deep understanding of the catalytic cycle is paramount for rational protocol design and troubleshooting. The reaction proceeds through a sequence of well-defined steps involving a palladium(0) catalyst, which is the active species.[2][9][10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Steps Explained:
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[11][12]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active L-Pd(0) catalyst, which re-enters the cycle.[1][12]
Critical Consideration for 4-Azepan-1-ylaniline dihydrochloride
The substrate is supplied as a dihydrochloride salt . This is a non-trivial detail that directly impacts the required stoichiometry of the base. Two equivalents of base are consumed to neutralize the two hydrochloride molecules and liberate the free diamine. A third equivalent is required to facilitate the deprotonation step within the catalytic cycle. Therefore, a significant excess of base (at least 3 equivalents relative to the amine) is mandatory for the reaction to proceed efficiently.
Core Components: A Guide to Rational Selection
The success of the amination is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.[13]
| Component | Role & Rationale | Recommended Choices for 4-Azepan-1-ylaniline |
| Palladium Precursor | Source of the active Pd(0) catalyst. Pd(II) sources like Pd(OAc)₂ are reduced in situ, while Pd(0) sources like Pd₂(dba)₃ can be used directly.[9][14] | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed precatalysts like (XPhos)Pd G3. |
| Ligand | Stabilizes the palladium center and modulates its reactivity. For electron-rich anilines, bulky, electron-rich dialkylbiaryl phosphine ligands are superior.[1] They accelerate reductive elimination, prevent catalyst decomposition, and suppress side reactions.[8][11][15] | XPhos , RuPhos , BrettPhos . These ligands provide the necessary steric bulk and electronic properties for this substrate class.[8] |
| Base | Crucial for amine deprotonation in the catalytic cycle and neutralizing the hydrochloride salt. Must be strong but non-nucleophilic to avoid competing reactions. | NaOt-Bu (Sodium tert-butoxide), LHMDS (Lithium bis(trimethylsilyl)amide), K₃PO₄ (Potassium Phosphate). NaOt-Bu is a common and effective choice. |
| Solvent | Solubilizes reactants and influences catalyst activity. Aprotic, non-polar, or weakly polar solvents are generally preferred.[16][17][18] | Toluene , 1,4-Dioxane , THF (Tetrahydrofuran). Toluene is often a robust first choice due to its high boiling point and good solubilizing properties. |
Experimental Workflow and Protocols
General Experimental Workflow
The following diagram outlines the standard procedure from reaction setup to product isolation. Adherence to inert atmosphere techniques is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Caption: Standard workflow for Buchwald-Hartwig amination.
Detailed Protocol: Coupling of 4-Azepan-1-ylaniline dihydrochloride with 4-Bromotoluene
This protocol provides a reliable starting point for the coupling of 4-Azepan-1-ylaniline dihydrochloride with a representative aryl bromide.
Materials & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox for inert atmosphere
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Flash chromatography system
Reagent Table:
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| 4-Bromotoluene | 171.04 | 171 mg | 1.0 | 1.0 |
| 4-Azepan-1-ylaniline·2HCl | 263.22 | 316 mg | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| XPhos | 476.65 | 19.1 mg | 0.04 | 0.04 |
| NaOt-Bu | 96.10 | 346 mg | 3.6 | 3.6 |
| Anhydrous Toluene | - | 5.0 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a positive flow of argon/nitrogen, add the 4-bromotoluene (171 mg), Pd(OAc)₂ (4.5 mg), XPhos (19.1 mg), sodium tert-butoxide (346 mg), and 4-Azepan-1-ylaniline dihydrochloride (316 mg) to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Scientist's Note: The order of addition of solids is generally not critical, but it is good practice to handle the air-sensitive catalyst components quickly.
-
-
Solvent Addition: Add anhydrous toluene (5.0 mL) via syringe. Seal the flask tightly with a septum or screw cap.
-
Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS. The disappearance of the 4-bromotoluene starting material is a key indicator of completion.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding 10 mL of water.
-
Caution: Quenching a reaction containing excess NaOt-Bu can be exothermic.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-(4-methylphenyl)-4-(azepan-1-yl)aniline product.
Safety and Handling
Proper laboratory safety practices are essential when performing this reaction.
-
4-Azepan-1-ylaniline dihydrochloride: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).[19]
-
Palladium Catalysts: Are precious metals and should be handled with care to avoid waste and exposure.
-
Phosphine Ligands (e.g., XPhos): Are often air-sensitive and should be handled under an inert atmosphere. They can be toxic if inhaled or ingested.
-
Sodium tert-butoxide (NaOt-Bu): Is a strong, corrosive base that is moisture-sensitive. Handle in a glovebox or under a dry, inert atmosphere. Avoid contact with skin and eyes.[20]
-
Solvents: Toluene and other organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.[21]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficient base.3. Poor quality solvent/reagents. | 1. Ensure rigorous inert atmosphere technique.2. Verify base stoichiometry (>3 equiv.). Use a freshly opened bottle of base.3. Use anhydrous solvent and pure starting materials. |
| Formation of Hydrodehalogenated Arene | A known side reaction where the aryl halide is reduced.[4] Can be promoted by moisture or insufficiently active catalyst systems. | Switch to a more sterically hindered ligand (e.g., BrettPhos). Ensure anhydrous conditions. |
| Formation of Di-arylated Amine | The product aniline reacts with another molecule of aryl halide. | This is less common with primary anilines but can occur. Try lowering the reaction temperature or using a slight excess of the aniline starting material. |
| Difficult Purification | Streaking on silica gel column due to the basic nature of the product. | Pre-treat the silica gel with a triethylamine/hexane mixture (1-2% Et₃N) to neutralize acidic sites before loading the crude product. |
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig amination - Name-Reaction.com. Available at: [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- Chapter 3: Synthetic Methods for Primary Anilines - Books.
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Available at: [Link]
-
Safety Data Sheet: Azepan-4-one hydrochloride - Carl ROTH. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace. Available at: [Link]
-
Cross-coupling strategies for aniline synthesis a, Anilines are... - ResearchGate. Available at: [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. Available at: [Link]
-
Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds - SciELO. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. Available at: [Link]
-
Aniline hydrochloride - PENTA. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. jocpr.com [jocpr.com]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. 4-(Azepan-1-yl)aniline hydrochloride | 1092733-37-3 [sigmaaldrich.cn]
- 20. pentachemicals.eu [pentachemicals.eu]
- 21. aksci.com [aksci.com]
Application Note: Strategic Utilization of 4-Azepan-1-ylaniline Dihydrochloride in Heterocyclic Synthesis
This guide is structured as a high-level technical application note for medicinal chemists and process scientists. It focuses on the practical handling, activation, and synthetic utility of 4-Azepan-1-ylaniline dihydrochloride , a specialized building block for introducing the pharmacologically privileged azepane ring.
Executive Summary
4-Azepan-1-ylaniline dihydrochloride (CAS: 858343-14-3) is a robust aniline building block featuring a 7-membered azepane ring. In modern drug discovery, the azepane moiety is increasingly utilized as a bioisostere for piperidine or pyrrolidine rings to modulate lipophilicity (LogP), alter metabolic stability, or probe hydrophobic binding pockets with unique conformational vectors [1].
However, the dihydrochloride salt form presents specific synthetic challenges. While the salt confers superior oxidative stability compared to the free base, it requires precise neutralization protocols to restore nucleophilicity without compromising reaction stoichiometry. This guide outlines the "Best Practice" workflows for activating and coupling this reagent in high-value heterocyclic synthesis.
Technical Specifications & Handling
Chemical Identity
-
IUPAC Name: 4-(Azepan-1-yl)aniline dihydrochloride
-
Structure: An aniline core substituted at the para position with a saturated 7-membered nitrogen heterocycle (azepane).
-
Molecular Weight: 263.21 g/mol
-
Appearance: Typically an off-white to beige hygroscopic solid.
-
Acidity: The compound contains two acidic protons (anilinium and azepanium). The anilinium pKa is ~4.6; the azepanium pKa is ~10-11.
Stability & Storage
-
Oxidation Alert: Free anilines are prone to rapid oxidation (browning) upon exposure to air. The dihydrochloride salt locks the amine lone pairs, significantly extending shelf life.
-
Hygroscopicity: The salt is hygroscopic.[1] Store in a desiccator at -20°C. Weigh quickly in ambient conditions or use a glovebox for precision stoichiometry.
Core Protocol: Salt Neutralization (Activation)
The Critical Step: The dihydrochloride salt is non-nucleophilic . Attempting direct coupling (e.g., SNAr or Amidation) without accounting for the 2.0 equivalents of HCl will lead to reagent consumption (e.g., quenching EDC/HATU) or stalled catalysis.
Decision Matrix: Isolation vs. In-Situ
Choose the activation method based on your scale and reaction type.
Figure 1: Decision matrix for selecting the appropriate neutralization strategy based on reaction scale and downstream chemistry.
Protocol A: In-Situ Neutralization (Recommended for Amide Coupling)
Best for: Parallel synthesis, HATU/EDC couplings.
-
Dissolution: Dissolve 1.0 equiv of 4-Azepan-1-ylaniline 2HCl in DMF or DMA (Solubility is lower in DCM).
-
Base Addition: Add 3.0 - 3.5 equivalents of DIPEA (Diisopropylethylamine).
-
Note: You need 2.0 equiv to neutralize the HCl and 1.0+ equiv to maintain the basic pH required for the coupling agent.
-
-
Equilibration: Stir for 5–10 minutes. The solution may cloud slightly due to DIPEA·HCl formation.[2][3][4]
-
Reaction: Add the carboxylic acid (1.0 equiv) and Coupling Reagent (e.g., HATU, 1.1 equiv).
Protocol B: Biphasic Isolation (Recommended for Pd-Catalysis)
Best for: Buchwald-Hartwig, Ullmann coupling, or reactions sensitive to amine salts.
-
Suspend: Suspend the salt in EtOAc or DCM.
-
Basify: Add 1M NaOH or Saturated NaHCO3 (3.0 equiv) and stir vigorously for 20 minutes until the solid dissolves and transfers to the organic layer.
-
Extract: Separate the organic layer. Wash with brine.
-
Dry & Concentrate: Dry over Na2SO4 and concentrate immediately.
-
Use: Use the resulting oil immediately. Do not store the free base for long periods to avoid oxidation.
Application 1: Scaffold Decoration (Amide Coupling)
The aniline nitrogen is moderately nucleophilic but sterically accessible. The 4-azepane group acts as an electron-donating group (EDG), slightly increasing the nucleophilicity of the aniline compared to unsubstituted aniline.
Standard Operating Procedure (SOP)
Objective: Synthesis of N-(4-(azepan-1-yl)phenyl)amides.
| Reagent | Equivalents | Role |
| Carboxylic Acid (R-COOH) | 1.0 | Electrophile |
| 4-Azepan-1-ylaniline 2HCl | 1.0 | Nucleophile |
| HATU | 1.2 | Coupling Agent |
| DIPEA | 4.0 | Base (Neutralizes 2HCl + Activates HATU) |
| DMF | [0.2 M] | Solvent |
Step-by-Step:
-
Charge a reaction vial with the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv).
-
Dissolve in dry DMF.
-
Add DIPEA (2.0 equiv) and stir for 2 minutes to form the activated ester.
-
In a separate vial, dissolve 4-Azepan-1-ylaniline 2HCl in minimal DMF + DIPEA (2.0 equiv).
-
Transfer the amine solution to the activated acid mixture.
-
Monitor: Stir at RT for 2–4 hours. LCMS should show conversion to product [M+H]⁺.
-
Workup: Dilute with EtOAc, wash with Sat. NaHCO3 (removes HOBt/byproducts) and Brine.
Application 2: Heterocyclic Construction (Buchwald-Hartwig)
Using 4-Azepan-1-ylaniline in Palladium-catalyzed C-N bond formation allows for the creation of biaryl amines or N-aryl heterocycles (e.g., Quinoline or Pyrimidine derivatives).
Critical Constraint: The presence of chloride ions (from the HCl salt) can poison certain Pd catalysts or alter the speciation of the catalyst. Method B (Free-basing) is strongly recommended prior to this reaction.
Optimized Conditions (BrettPhos System)
Target: Coupling with Aryl Bromides/Chlorides.
-
Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: BrettPhos or RuPhos (4-6 mol%)
-
Base: NaOtBu (1.4 equiv) - Strong base required.
-
Solvent: Toluene or Dioxane, 100°C.
Workflow Visualization:
Figure 2: Workflow for Pd-catalyzed cross-coupling using the free-based aniline.
Troubleshooting & FAQs
Q1: The reaction mixture turned black immediately.
-
Cause: Oxidation of the aniline.[1]
-
Solution: Ensure the free-basing step (if used) is done quickly and the solvent is degassed. If using the salt directly, ensure the reaction vessel is purged with Nitrogen/Argon.
Q2: Low yield in amide coupling (HATU).
-
Cause: Insufficient base. The 2HCl salt consumes 2 equivalents of base immediately. If you only added 2-3 equivalents total, the reaction pH may be too low for HATU activation.
-
Solution: Increase DIPEA to 4.0 - 5.0 equivalents. Check pH (should be >8 on wet pH paper).
Q3: Solubility issues in DCM.
-
Cause: The dihydrochloride salt is very polar.
-
Solution: Switch to DMF, DMA, or NMP. If a volatile solvent is required, use a MeOH/DCM mixture (1:9) for the reaction, though ester formation is a risk with carboxylates.
References
-
Pharmaceutical significance of azepane based motifs: Sihuilong, X., et al. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 2019.[5]
-
Aniline Bioisosteres and Toxicity: Staveness, D., et al. "Replacement of Anilines in Drug-Like Compounds."[6] University of Michigan News / Nature Chemistry, 2018.
-
General Amide Coupling Protocols: BenchChem Technical Support. "Effective Drying and Handling of Aniline Hydrochloride Salts."
-
Azepane Chemical Data: PubChem Compound Summary for Azepane derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. quora.com [quora.com]
- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yields when using 4-Azepan-1-ylaniline dihydrochloride
Topic: Optimization & Troubleshooting Guide for Reaction Yields
CAS: 1092733-37-3 (HCl salt analog) | Structure: Para-(azepan-1-yl) aniline core
Introduction: The "Double-Salt" Trap
Welcome to the technical support center for 4-Azepan-1-ylaniline dihydrochloride . This compound is a specialized building block featuring a para-substituted aniline with a 7-membered azepane ring. It is frequently used in the synthesis of kinase inhibitors and GPCR ligands due to the specific steric and electronic properties of the azepane ring.
The Core Problem: Most yield failures with this compound stem from a misunderstanding of its dihydrochloride (2HCl) nature. Unlike standard anilines, this molecule carries two equivalents of HCl. If your protocol treats it as a free base or a mono-salt, your stoichiometry will be off by a factor of 2–3, leading to stalled reactions, gumming, and catalyst poisoning.
This guide provides autonomous, field-proven protocols to maximize yields.
Part 1: Critical Pre-Reaction Preparation
Issue 1: "My reaction mixture is heterogeneous or gummy."
Diagnosis: Solubility Mismatch. The 2HCl salt is highly polar and ionic. It is generally insoluble in standard organic coupling solvents (DCM, THF, Toluene). If you attempt to react the salt directly in these solvents without proper solubilization, the reaction occurs only at the solid-liquid interface, resulting in poor yields.
The Fix: The "Ex-Situ" Free-Basing Protocol
While in-situ neutralization (adding base to the reaction pot) is common, it generates amine hydrochloride salts (e.g.,
Protocol: Isolation of the Free Base
-
Dissolution: Dissolve the 4-Azepan-1-ylaniline 2HCl in minimal Water (approx. 5–10 mL per gram).
-
Neutralization: Slowly add saturated aqueous
or while stirring until pH > 10.-
Note: The solution will turn cloudy as the lipophilic free base precipitates.
-
-
Extraction: Extract 3x with DCM or EtOAc .
-
Drying: Wash the combined organics with brine, dry over
, and concentrate in vacuo. -
Storage: Use immediately. The electron-rich free base is prone to oxidation (turning dark purple/black).
Issue 2: "The reaction turns black/purple immediately."
Diagnosis: Oxidative Decomposition. The azepane ring is a strong electron-donating group (+M effect), making the aniline nitrogen highly nucleophilic but also exceptionally prone to oxidation by atmospheric oxygen.
The Fix:
-
Degassing: All solvents must be degassed (sparged with Nitrogen/Argon for 15 mins) prior to use.
-
Inert Atmosphere: Reactions must be run under a positive pressure of Nitrogen or Argon.
Part 2: Reaction Optimization (Amide Coupling)
Issue 3: "Low conversion in EDC/HATU couplings."
Diagnosis: Stoichiometric "Base Theft." In standard protocols, you add 1–2 equivalents of base (DIPEA/TEA) to activate the coupling agent. However, 4-Azepan-1-ylaniline 2HCl consumes 2 equivalents of base just to neutralize itself before it can act as a nucleophile.
The Fix: Corrected Stoichiometry If you must run the reaction in-situ (without pre-free-basing), you must adjust the base equivalents.
| Component | Standard Protocol (Eq) | Required for 2HCl Salt (Eq) | Reason |
| Carboxylic Acid | 1.0 | 1.0 | Limiting Reagent |
| Amine (2HCl) | 1.0–1.2 | 1.0–1.2 | Reagent |
| Coupling Agent (HATU) | 1.1–1.5 | 1.2–1.5 | Standard activation |
| Base (DIPEA) | 2.0–3.0 | 5.0–6.0 | CRITICAL: 2.0 eq for neutralization + 3.0 eq for reaction. |
Visualization: The Stoichiometry Logic Flow
Figure 1: Decision logic for base stoichiometry in amide coupling reactions involving dihydrochloride salts.
Part 3: Advanced Troubleshooting (Pd-Catalysis)
Issue 4: "Catalyst poisoning in Buchwald-Hartwig reactions."
Diagnosis: Halide Interference & Coordination.
-
Chloride Poisoning: High concentrations of chloride ions (from the 2HCl) can displace ligands on Palladium, shutting down the catalytic cycle.
-
Amine Coordination: The free azepane nitrogen is a tertiary amine capable of binding to Pd species if the phosphine ligand is not bulky enough.
The Fix:
-
Switch Bases: Use inorganic bases like
or rather than organic amine bases. These help sequester the chloride ions as insoluble inorganic salts ( , ). -
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos , RuPhos ) that prevent the substrate amine from coordinating to the metal center [1].
Part 4: Purification & Work-up
Issue 5: "Product streaks on TLC / Poor separation."
Diagnosis: "Tail" Formation due to Basicity. The product contains the basic azepane ring. On standard silica, it interacts with acidic silanol groups, causing streaking and yield loss during chromatography.
The Fix: Amine-Modified Silica
-
Pre-treatment: Flush the silica column with 1%
in Hexanes before loading your sample. -
Mobile Phase: Add 1% Triethylamine (TEA) or Ammonia (
) to your eluent (e.g., DCM:MeOH:NH3 95:4:1). This competes for the silanol sites, allowing your product to elute cleanly [2].
Summary of Physical Properties & Handling
| Property | Value/Description | Impact on Protocol |
| Molecular Weight | ~263.21 (2HCl salt) | Ensure calculation uses salt MW, not free base MW. |
| Acidity | Dihydrochloride (Acidic) | Requires >2 eq base for neutralization. |
| Stability | Air/Light Sensitive | Store under Argon at -20°C. Degas solvents. |
| Solubility | Water/MeOH (Salt) | Use biphasic systems or free-base for DCM reactions. |
Workflow Visualization
Figure 2: Optimal workflow for handling 4-Azepan-1-ylaniline 2HCl to avoid common yield pitfalls.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
BenchChem Technical Support. (2025). "Effective Drying and Purification of Aniline Hydrochloride Salts." BenchChem.[1]
-
Sigma-Aldrich. (2025). "Product Safety and Handling: 4-(Azepan-1-yl)aniline hydrochloride." Merck KGaA.
-
ResearchGate Community. (2014). "Amide coupling reaction of aniline derivatives - Troubleshooting." ResearchGate.[2]
Sources
Troubleshooting solubility issues of 4-Azepan-1-ylaniline dihydrochloride in water vs DMSO
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Welcome to the technical guide for 4-Azepan-1-ylaniline dihydrochloride (CAS: 1092733-37-3). As a researcher, you are likely using this compound as a building block for azo dyes, a pharmaceutical intermediate, or a specific ligand in biological assays.
This molecule presents a classic "Medicinal Chemistry Paradox":
-
The Core: A hydrophobic, electron-rich aromatic amine (aniline) fused to a lipophilic azepane ring.
-
The Salt: A highly polar dihydrochloride (2HCl) tail designed to force water solubility.
The Conflict: The 2HCl salt form fights against the lipophilic core. In pure water, the salt wins (solubility). In physiological buffers (pH 7.4), the salt is neutralized, and the lipophilic core often wins (precipitation). Furthermore, the electron-rich aniline moiety makes this compound highly susceptible to oxidative degradation (browning) in solution.
Solubility Troubleshooting: Water vs. DMSO
Module A: The Aqueous Paradox (pH Sensitivity)
User Complaint: "I dissolved the powder in water, and it was clear. When I added it to my cell culture media (PBS), it turned cloudy immediately."
The Mechanism:
The dihydrochloride salt is acidic. When dissolved in pure water (
Data Comparison Table:
| Solvent System | Solubility Potential | Stability Risk | Primary Issue |
| Pure Water (Milli-Q) | High (>50 mM typical) | Moderate | Acidic pH may harm sensitive proteins if unbuffered. |
| PBS (pH 7.4) | Low / Unpredictable | High | Precipitation risk upon dilution. |
| 0.1 M HCl | Very High | High | Good for chemical synthesis, toxic to cells. |
| Saline (0.9% NaCl) | Moderate | Moderate | "Common Ion Effect" (Cl-) may slightly reduce solubility vs. pure water. |
Module B: The DMSO Trap (Stock Solutions)
User Complaint: "My DMSO stock solution froze in the fridge, and now there are crystals that won't redissolve."
The Mechanism: DMSO is an excellent solvent for the organic skeleton, but inorganic salts (like the HCl counterions) can sometimes behave unpredictably in organic solvents due to high lattice energy. Additionally, DMSO is hygroscopic (absorbs water from air). If your stock absorbs water and is then frozen, "water pockets" form ice crystals that can nucleate the precipitation of the compound.
Key Insight: 4-Azepan-1-ylaniline is an aniline. Anilines in DMSO are prone to oxidation if the DMSO is not anhydrous and degassed, leading to a color change (clear
Visual Troubleshooting Workflows
Diagram 1: Solubilization Decision Tree
Caption: Logical workflow for determining the optimal solvent system based on end-application.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (DMSO)
Use this for biological assays to minimize hydrolysis and contamination.
-
Calculate: Determine the mass required for a 50 mM stock.
-
Note: Ensure you use the Molecular Weight of the salt (approx. 263.2 g/mol ), not the free base.
-
-
Environment: Work in a low-humidity environment. If possible, purge the DMSO vial with Argon or Nitrogen gas to displace oxygen (prevents aniline oxidation).
-
Dissolution: Add Anhydrous DMSO (Grade
99.9%) to the powder. -
Agitation: Vortex for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
Critical: Do not heat above 40°C, as anilines can degrade.
-
-
Storage: Aliquot into amber vials (light sensitive) and store at -20°C.
-
Shelf Life: 3 months. If the solution turns dark brown, discard.
-
Protocol B: The "Step-Down" Dilution Method
Use this to prevent "crashing out" when moving from DMSO to PBS.
-
Prepare Intermediate: Do not pipette 100% DMSO stock directly into 10 mL of media. Instead, prepare a 10x Intermediate in water or media without serum.
-
Rapid Mixing: Pipette the DMSO stock into the intermediate solution while vortexing the intermediate. This prevents local high-concentration pockets where precipitation nucleates.
-
Final Dilution: Add the 10x intermediate to your final cell culture well.
-
Limit: Keep final DMSO concentration
(v/v) to avoid solvent toxicity.
-
Frequently Asked Questions (FAQ)
Q1: Why did my solution turn brown after 24 hours? A: This is oxidative degradation. Aniline derivatives are electron-rich and prone to oxidation by atmospheric oxygen, forming colored impurities (azo compounds or quinones).
-
Fix: Use degassed solvents (purge with
), store in amber vials, and prepare fresh stocks. Avoid metal spatulas (Fe/Cu ions catalyze oxidation).
Q2: Can I autoclave the aqueous stock solution?
A: No. The high heat and pressure will likely degrade the aniline moiety and potentially hydrolyze the azepane ring. Use 0.22
Q3: The datasheet says "Soluble in Water," but mine isn't dissolving at 100 mM. A: "Soluble" is relative. At high concentrations (100 mM), the "Common Ion Effect" from the chloride ions (2Cl-) creates a high ionic strength lattice that resists breaking.
-
Fix: Warm the water to 37°C and sonicate. If that fails, add a drop of dilute HCl to ensure the pH remains acidic, keeping the molecule protonated.
References
-
PubChem. (2025).[1][2][3] Compound Summary: 4-(Azepan-1-yl)aniline.[4][5] National Library of Medicine. [Link]
-
ResearchGate. (2016).[6] Solubility of compounds slightly soluble or insoluble in DMSO? (Discussion on salt solubility in polar aprotic solvents). [Link]
-
Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. [Link]
Sources
- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Azepan-1-Yl-2-Phenyl-2-(4-Thioxo-1,4-Dihydro-Pyrazolo(3,4-D)Pyrimidin-5-Yl)Ethanone Adduct | C40H44N12O15P2S-4 | CID 5289455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(azepan-1-ylsulfonyl)aniline | CAS 109286-01-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 4-(Azepan-1-yl)aniline hydrochl oride 97.00% | CAS: 1092733-37-3 | AChemBlock [achemblock.com]
- 6. researchgate.net [researchgate.net]
Minimizing degradation of 4-Azepan-1-ylaniline dihydrochloride in solution
Created by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for 4-Azepan-1-ylaniline dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing degradation of this compound in solution. By understanding the underlying chemical principles, you can ensure the stability and integrity of your experiments.
I. Understanding the Molecule: Key Stability Challenges
4-Azepan-1-ylaniline dihydrochloride is an aromatic amine salt, and its stability in solution is primarily challenged by two chemical processes: oxidation of the aniline moiety and hydrolysis of the dihydrochloride salt.
-
Oxidation: The electron-rich aniline ring is susceptible to oxidation, especially when exposed to atmospheric oxygen, light, and elevated temperatures.[1][2] This process can lead to the formation of colored impurities, such as nitrobenzene or benzoquinones, which can interfere with experimental results.[1][3] A visible change in the solution's color, from colorless to yellow, brown, or even black, is a strong indicator of oxidation.[1]
-
Hydrolysis: As a salt of a weak base (4-Azepan-1-ylaniline) and a strong acid (hydrochloric acid), this compound can undergo hydrolysis in aqueous solutions.[4][5] This is a reversible reaction where the anilinium ion reacts with water to form the free base and hydronium ions, resulting in a decrease in the solution's pH.[5]
Below is a diagram illustrating the primary degradation pathways for 4-Azepan-1-ylaniline dihydrochloride in solution.
Caption: Primary degradation pathways of 4-Azepan-1-ylaniline dihydrochloride in solution.
II. Frequently Asked Questions (FAQs)
Q1: My solution of 4-Azepan-1-ylaniline dihydrochloride is turning yellow/brown. What is happening?
A1: A color change is a classic sign of oxidation of the aniline group.[1] This is likely due to exposure to atmospheric oxygen, light, or elevated temperatures. To prevent this, it is crucial to handle the compound and its solutions under conditions that minimize these factors.
Q2: What is the ideal solvent for dissolving 4-Azepan-1-ylaniline dihydrochloride?
A2: While 4-Azepan-1-ylaniline dihydrochloride is soluble in water, aqueous solutions can promote hydrolysis.[4][5] For applications where hydrolysis is a concern, consider using deoxygenated, anhydrous organic solvents. However, solubility in these solvents may be limited and should be determined empirically for your specific concentration needs.
Q3: How should I store solutions of 4-Azepan-1-ylaniline dihydrochloride?
A3: To minimize degradation, solutions should be stored at reduced temperatures, preferably refrigerated, in tightly sealed, amber glass containers to protect from light.[6] For maximum stability, especially for long-term storage, overlaying the solution with an inert gas like nitrogen or argon is highly recommended to prevent oxidation.[6][7]
Q4: Can I use antioxidants to stabilize my solution?
A4: While antioxidants can be used to protect against oxidation, their compatibility with your downstream applications must be thoroughly evaluated.[6][7] Some common antioxidants may interfere with your experimental system. If you consider this route, a careful validation study is necessary.
III. Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration (Yellow, Brown, Black) | Oxidation of the aniline group due to exposure to air, light, or heat. | Prepare fresh solutions using deoxygenated solvents and store under an inert atmosphere in amber vials at low temperatures.[1][6] |
| Inconsistent Experimental Results | Degradation of the compound leading to lower effective concentration and potential interference from degradation products. | Verify the purity of your solid compound and prepare fresh solutions for each experiment. Consider performing a purity analysis (e.g., HPLC) on your solution.[6] |
| Precipitate Formation in Aqueous Solution | Possible formation of the less soluble free base due to a shift in pH, or other secondary reactions. | Ensure the pH of your solution is maintained in the acidic range to favor the salt form. If using buffered solutions, check for compatibility. |
IV. Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution
This protocol describes the preparation of an aqueous solution of 4-Azepan-1-ylaniline dihydrochloride with measures to minimize both oxidation and hydrolysis.
Materials:
-
4-Azepan-1-ylaniline dihydrochloride
-
High-purity water (e.g., HPLC-grade)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with septa
-
Syringes and needles
Procedure:
-
Deoxygenate the Solvent: Sparge the high-purity water with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Weigh the Compound: In a clean, dry weighing vessel, accurately weigh the required amount of 4-Azepan-1-ylaniline dihydrochloride.
-
Dissolution: Transfer the weighed compound to an amber glass vial. Using a syringe, add the deoxygenated water to the vial to the desired volume.
-
Inert Atmosphere: Immediately cap the vial with a septum and purge the headspace with the inert gas for 1-2 minutes.
-
Mixing: Gently swirl or vortex the vial until the compound is completely dissolved.
-
Storage: Store the solution at 2-8°C, protected from light. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.
Protocol 2: Workflow for Handling Solutions to Minimize Degradation
The following diagram outlines a recommended workflow for handling solutions of 4-Azepan-1-ylaniline dihydrochloride to maintain their integrity.
Caption: Recommended workflow for handling solutions of 4-Azepan-1-ylaniline dihydrochloride.
V. References
-
Thete, P. (2021, August 18). hydrolysis of aniline hydrochloride [Video]. YouTube. [Link]
-
Various Authors. (2019, February 16). How does Zn dust prevent the oxidation of aniline? Quora. [Link]
-
Filo. (2022, August 18). The hydrolysis constant of aniline hydrochloride in M/32 solution of salt.... [Link]
-
Xu, Y. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Annals of Advanced Agri-Science & Modern Skills Research, 7(5), 209-210. [Link]
-
Scribd. (n.d.). Hydrolysis Constant of Fe3+ Ion at 25°C. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. Retrieved from [Link]
-
Brainly. (2024, January 23). Determine the degree of hydrolysis and the hydrolysis constant of aniline hydrochloride in M/32 solution of.... [Link]
-
Vedantu. (n.d.). The hydrolysis constant of aniline hydrochloride in class 11 chemistry CBSE. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, June 13). Effect of Substituents on the Basicity of Anilines [Video]. YouTube. [Link]
-
Lathioor, E. C., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A, 119(11), 2455-2464. [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
Anand, S., et al. (2020). A brief review on aniline and its derivatives. Materials Today: Proceedings, 33, 2734-2739. [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Aniline (benzenamine). [Link]
-
Dana Bioscience. (n.d.). 4-(Azepan-1-ylmethyl)aniline dihydrochloride 250mg. Retrieved from [Link]
-
Wang, Y., et al. (2022). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. Molecules, 27(19), 6241. [Link]
-
LookChem. (n.d.). 4-(hexahydro-1H-azepin-1-yl)aniline. Retrieved from [Link]
-
Oliyai, C., & Borchardt, R. T. (1993). Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. Pharmaceutical Research, 10(1), 95-102. [Link]
Sources
Purification methods for 4-Azepan-1-ylaniline dihydrochloride reaction byproducts
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of 4-Azepan-1-ylaniline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. We understand that impurities can compromise downstream applications, and this guide provides in-depth, field-proven insights into troubleshooting common purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude 4-Azepan-1-ylaniline dihydrochloride?
Answer: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, based on common synthetic pathways (e.g., nucleophilic aromatic substitution or reductive amination followed by salt formation), you can anticipate several classes of impurities. Understanding these is the first step to designing an effective purification strategy.[1]
Table 1: Common Impurities and Their Origin
| Impurity Class | Specific Example(s) | Typical Origin | Purification Challenge |
| Unreacted Starting Materials | 4-fluoro/chloro/nitroaniline, Azepane | Incomplete reaction | May have similar polarity to the product's free base. |
| Reaction Byproducts | Isomeric substitution products, over-alkylated species | Lack of regioselectivity, secondary reactions | Can be difficult to separate due to structural similarity. |
| Solvent & Reagent Residue | High-boiling point solvents (e.g., DMF, DMSO), excess acid | Trapped during precipitation/crystallization | Requires effective washing and drying. |
| Inorganic Salts | Sodium chloride (NaCl), Ammonium chloride (NH₄Cl) | Use of aqueous HCl or neutralization steps[2] | Highly soluble in polar solvents, can co-precipitate with the product. |
| Degradation Products | Oxidized aniline species (colored) | Exposure to air and light, common for anilines[3][4] | Causes discoloration and may be highly polar. |
Q2: My isolated product is discolored (yellow, brown, or grey). What causes this and can it be removed?
Answer: Discoloration is a frequent issue with aniline derivatives.[5] The primary cause is the oxidation of the aromatic amine moiety, which forms highly colored, conjugated impurities. This process is often accelerated by exposure to air, light, and residual acidic or metallic catalysts.
Troubleshooting & Solutions:
-
Charcoal Treatment: During recrystallization, adding a small amount (1-2% w/w) of activated charcoal to the hot, dissolved solution can effectively adsorb these colored impurities.[6] Be cautious, as excessive charcoal can also adsorb your product, reducing the yield.
-
Sulfite Wash: Before the final salt formation, washing the free-base in an organic solvent with a dilute aqueous solution of sodium bisulfite (NaHSO₃) can help reduce some oxidized species.
-
Strict Inert Atmosphere: All future handling, including purification and storage, should be performed under an inert atmosphere (Nitrogen or Argon) to prevent further oxidation.
Q3: I suspect my product is contaminated with inorganic salts like NaCl. How can I remove them?
Answer: This is a common problem, especially when using aqueous HCl for salt formation or neutralization steps.[2] Since both your desired dihydrochloride and the inorganic salt are soluble in water, simple aqueous washing is ineffective.
The most robust solution is to convert the salt back to the free base, which is insoluble in water, thereby washing away the inorganic contaminants. This acid-base extraction workflow is a cornerstone of amine purification.
Caption: Workflow for removing inorganic salts via acid-base extraction.
See Protocol 2 for a detailed step-by-step methodology.
Q4: Can I purify the dihydrochloride salt directly by recrystallization? What solvents are recommended?
Answer: Yes, direct recrystallization of the dihydrochloride salt is often the most straightforward method, provided the impurities have different solubility profiles. The high polarity of the salt requires polar solvent systems.
Table 2: Recommended Solvent Systems for Recrystallization
| Solvent System | Rationale & Use Case | Troubleshooting Tips |
| Methanol / Ethanol | Good primary solvents. The salt often has high solubility when hot and lower solubility when cold. | If it doesn't crystallize upon cooling, try adding a less polar co-solvent (like IPA or Acetone) dropwise to the cold solution to induce precipitation. |
| Isopropanol (IPA) / Water | A versatile combination. Dissolve the salt in a minimum amount of hot water, then add hot IPA until the solution becomes slightly turbid. Clarify with a few drops of water and cool slowly. | If the product "oils out," add more water to the hot mixture to increase solvency before cooling. Slow cooling is critical. |
| Ethanol / Diethyl Ether | A powerful system for inducing crystallization. Dissolve the salt in a minimum of hot ethanol. Cool, and if no crystals form, slowly add diethyl ether until persistent turbidity appears, then allow it to stand. | Use in a well-ventilated fume hood away from ignition sources. Ether is highly flammable. |
Q5: Recrystallization is failing to remove a key impurity. Is chromatography an option?
Answer: Yes, but it's important to choose the right approach. Chromatographing the highly polar dihydrochloride salt directly is challenging and often ineffective on standard silica gel. The recommended strategy is to perform chromatography on the free base, 4-Azepan-1-ylaniline, and then convert the purified base back into the dihydrochloride salt.
Caption: Decision workflow for selecting the appropriate purification method.
Q6: My compound streaks badly on silica gel TLC plates. How can I get a clean separation during column chromatography?
Answer: This is a classic problem when working with basic amines on standard silica gel.[7] The issue arises from strong acid-base interactions between the basic nitrogen of your amine and the acidic silanol (Si-OH) groups on the silica surface. This leads to poor peak shape, tailing, and sometimes irreversible adsorption.
Solutions:
-
Mobile Phase Modification (Most Common): Add a small amount of a competing base to your mobile phase to neutralize the active sites on the silica.
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Amine-Functionalized Silica: This is a more expensive but often very effective option, as the stationary phase is already basic.[8]
-
Detailed Experimental Protocols
Protocol 1: Recrystallization of 4-Azepan-1-ylaniline Dihydrochloride
Objective: To purify the dihydrochloride salt by removing impurities with different solubility profiles.
Methodology:
-
Solvent Selection: Choose an appropriate solvent system from Table 2 based on small-scale solubility tests. The Methanol/IPA system is a good starting point.
-
Dissolution: Place the crude salt in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot primary solvent (e.g., Methanol) required to fully dissolve the solid. This should be done on a hot plate with stirring.
-
Charcoal Treatment (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small scoop of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surface.
-
Drying: Proceed to Protocol 4 for effective drying.
Protocol 2: Acid-Base Extraction for Inorganic Salt Removal
Objective: To convert the dihydrochloride salt to its free base to remove water-soluble inorganic impurities.
Methodology:
-
Dissolution: Dissolve the crude dihydrochloride salt in deionized water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a 2M sodium hydroxide (NaOH) solution dropwise with vigorous stirring until the pH of the solution is >10 (confirm with pH paper). The free base should precipitate or form an oil.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent in which the free base is soluble (e.g., Ethyl Acetate or Dichloromethane (DCM)).
-
Combine & Wash: Combine the organic extracts. Wash the combined organic layer once with water and then once with brine to remove residual NaOH and to aid in phase separation.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation of Free Base: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified free base, which can now be used in Protocol 3 or converted back to the salt.
-
Re-formation of Salt: Dissolve the purified free base in a minimal amount of a suitable organic solvent (e.g., anhydrous diethyl ether or methanol). With stirring, slowly add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise. The pure dihydrochloride salt will precipitate. Collect by filtration and wash with cold diethyl ether.
Protocol 3: Flash Chromatography of 4-Azepan-1-ylaniline (Free Base)
Objective: To purify the free base amine from closely related organic impurities.
Methodology:
-
TLC Analysis: Develop an appropriate mobile phase using TLC. Start with a Hexane/Ethyl Acetate system and add 1% Triethylamine (TEA). A good target Rf for your product is ~0.3. If the compound is too polar, switch to a DCM/Methanol system (e.g., 98:2), again with 1% TEA.
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen mobile phase.
-
Sample Loading: Dissolve your crude free base in a minimum amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and loading the dry powder onto the column.
-
Elution: Run the column, eluting with your mobile phase. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.
-
Salt Formation: Convert the purified free base back to the dihydrochloride salt as described in Protocol 2, Step 7 .
Protocol 4: Effective Drying of the Final Product
Objective: To remove residual water and solvent from the final hydrochloride salt to obtain a stable, free-flowing powder. This protocol is adapted from best practices for drying aniline salts.[5]
Methodology:
-
Initial Air Dry: After filtration, leave the product on the filter under vacuum for 15-30 minutes to remove the bulk of the solvent.
-
Grinding: Gently grind the salt with a mortar and pestle to break up any large clumps. This significantly increases the surface area for efficient drying.[5]
-
High-Vacuum Drying: The safest and most effective method is to use a vacuum oven or a vacuum desiccator.
-
Vacuum Oven: Spread the salt in a thin layer on a watch glass or drying tray. Place it in a vacuum oven at a moderate temperature (50-70°C) under high vacuum for 4-12 hours.
-
Vacuum Desiccator: For gentle drying, place the sample in a desiccator containing an efficient drying agent (e.g., P₂O₅ or Drierite) and apply a vacuum. This may take 24-48 hours but minimizes the risk of thermal degradation.[5]
-
-
Storage: Once dry, immediately transfer the salt to a tightly sealed container and store it in a desiccator, preferably under an inert atmosphere, to prevent moisture re-absorption and degradation.
References
-
Carter, T.S. (2016). How to extract a molecule with amine and carboxylic acid functional group on it? ResearchGate. Available at: [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Available at: [Link]
-
Wang, J., & Chow, W. (2013). Ammonium Chloride Salting Out extraction/cleanup for Trace-Level Quantitative Analysis in Food and Biological Matrices by Flow Injection Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Available at: [Link]
-
Reddit. (2025). Quaternary ammonium salt purification. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
LookChem. (n.d.). Purification of Aniline - Chempedia. Available at: [Link]
-
Fischer, K., & J. (1998). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. I. Derivatization. PubMed. Available at: [Link]
-
Reddit. (2014). Purify and dry aniline? Available at: [Link]
-
Reddit. (2022). Chromotography with free amines? Available at: [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Available at: [Link]
-
YouTube. (2023). Making Aniline HCl. Available at: [Link]
-
University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available at: [Link]
-
ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. Available at: [Link]
-
Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From? Available at: [Link]
-
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available at: [Link]
-
Europe PMC. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available at: [Link]
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
RACO. (n.d.). An improved novel process for the synthesis of antihypertensive drug, Irbesartan. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available at: [Link]
Sources
- 1. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 2. echemi.com [echemi.com]
- 3. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
Overcoming hygroscopic challenges with 4-Azepan-1-ylaniline dihydrochloride salts
The following technical guide is designed as a specialized support resource for researchers working with 4-Azepan-1-ylaniline dihydrochloride . It addresses the specific physicochemical challenges imposed by its salt form and provides actionable, field-proven strategies to maintain data integrity.
Topic: Overcoming Hygroscopic Challenges & Deliquescence Document ID: TSC-AZP-042 | Version: 2.1
Technical Overview & Mechanism
4-Azepan-1-ylaniline dihydrochloride (CAS: 1092733-37-3) is a diamine building block often used in the synthesis of kinase inhibitors and GPCR ligands. Structurally, it consists of a basic azepane ring attached to the para-position of an aniline moiety.
The Hygroscopic Challenge:
The dihydrochloride salt form implies that both the azepane nitrogen (
-
Phase 1 (Adsorption): Water adsorbs onto the crystal surface.
-
Phase 2 (Deliquescence): The critical relative humidity (CRH) of this salt is likely low (<40% RH). Once ambient humidity exceeds this threshold, the solid dissolves in its own sorbed water, forming a viscous oil or "goo."
-
Consequence: This leads to stoichiometry errors (weighing water instead of compound), hydrolysis of sensitive downstream intermediates, and instrument corrosion.
Troubleshooting Guide (Q&A)
Category: Weighing & Handling[1][2]
Q: The compound turns into a sticky paste on the weighing paper within seconds. How do I get an accurate mass? A: This is a classic sign of deliquescence. The rate of water uptake is faster than your weighing workflow.
-
Immediate Fix: Do not use weighing paper. Use a pre-tared, hydrophobic vessel (e.g., a glass vial or PTFE boat).
-
Protocol:
-
Tare a screw-cap vial with the lid on.
-
Open the vial and add the approximate amount of solid inside a glove bag or desiccator box flushed with dry nitrogen.
-
Close the vial before removing it to weigh.
-
Calculate the net mass (Gross - Tare).
-
-
Why? This "difference weighing" method eliminates exposure to ambient humidity during the critical reading stabilization time.
Q: My spatula is corroding or carrying static charge, making the powder "jump." A: Dihydrochloride salts are corrosive to standard stainless steel over time and prone to triboelectric charging (static) when dry.
-
Solution: Use ceramic or PTFE-coated spatulas .
-
Static Control: Use an ionizing gun (e.g., Zerostat) on the powder bed before scooping. The chloride ions in the dry lattice are mobile enough to generate significant static, which disperses the powder, increasing the surface area for moisture attack.
Category: Storage & Stability[1]
Q: I stored the bottle in a desiccator, but the powder still caked. Why? A: Standard silica gel desiccators often fail because they only lower RH to ~10-20% effectively, and opening them re-introduces moisture.
-
The Fix: Store the primary container inside a secondary jar containing P2O5 (Phosphorus Pentoxide) or Molecular Sieves (4Å) , which are more aggressive than silica.
-
Seal Integrity: Wrap the cap of the primary vial with Parafilm® or electrical tape. The threads of screw caps are not gas-tight enough for long-term storage of deliquescent HCl salts.
Q: Can I dry the "goo" back into a solid? A: Yes, but heating it in a standard oven will likely cause degradation (oxidation of the aniline).
-
Protocol: Dissolve the "goo" in a minimum amount of anhydrous methanol. Re-precipitate by adding a non-polar anti-solvent (e.g., diethyl ether or hexanes) under vigorous stirring, then filter under nitrogen. Alternatively, lyophilize (freeze-dry) from water if the compound is stable in aqueous solution for the duration of the cycle.
Category: Experimental Impact
Q: My reaction yield is inconsistent (10% - 60%). Could the salt form be the cause? A: Yes. If you weighed 100 mg of "wet" salt, you might only have 80 mg of active compound and 20 mg of water.
-
Impact: The excess water quenches moisture-sensitive reagents (e.g., acid chlorides, isocyanates) used in the next step.
-
Correction: Perform a Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the exact wt% of the active ingredient before setting up critical reactions.
Critical Workflows & Protocols
Workflow A: The "Zero-Exposure" Weighing Protocol
Use this workflow for all experiments requiring stoichiometry tighter than ±5%.
Figure 1: Zero-Exposure Weighing Workflow to prevent moisture uptake during mass measurement.
Protocol B: Dynamic Vapor Sorption (DVS) Characterization
To determine the Critical Relative Humidity (CRH) of your specific batch.
-
Instrument: TA Instruments Discovery SA or Surface Measurement Systems DVS.
-
Sample Mass: 5–10 mg (keep small to ensure equilibrium).
-
Method:
-
Step 1 (Drying): Heat to 40°C at 0% RH for 120 mins (establishes dry mass
). -
Step 2 (Sorption): Ramp RH from 0% to 90% in 10% increments.[1]
-
Equilibrium Criteria: dm/dt < 0.002% per minute.
-
Step 3 (Desorption): Ramp back to 0% RH.
-
-
Analysis: Plot Mass Change (%) vs. % RH.
-
Interpretation: A sharp vertical rise in mass indicates the Deliquescence Point . Store the material at an RH at least 10% below this value.
-
Quantitative Data Summary
Table 1: Comparative Handling Strategies for Amine HCl Salts
| Feature | Standard Handling | Enhanced Handling (Recommended) | Why? |
| Weighing Vessel | Weighing Paper | Glass Vial / PTFE Boat | Paper absorbs moisture; vials can be sealed. |
| Spatula | Stainless Steel | PTFE / Ceramic | Prevents corrosion from HCl; reduces static. |
| Desiccant | Silica Gel | P2O5 / Molecular Sieves | Silica is too weak for dihydrochlorides. |
| Solvent Choice | Standard Reagent Grade | Anhydrous (Sure/Seal™) | "Wet" salt + wet solvent = hydrolysis risk. |
| Atmosphere | Ambient Air | Nitrogen/Argon Flush | Displaces humid air during transfer. |
Mechanism of Failure & Mitigation Strategy
Understanding the failure mode is critical for troubleshooting. The diagram below illustrates how the crystal lattice breaks down and how to intervene.
Figure 2: Hygroscopic failure mechanism and strategic intervention points.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58682390, 4-(Azepan-1-yl)aniline hydrochloride. Retrieved from [Link]
-
Newman, A. W., & Reutzel-Edens, S. M. (2020). Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. (General principles on HCl salt hygroscopicity). Retrieved from [Link]
-
Surface Measurement Systems. Dynamic Vapor Sorption (DVS) - Theory and Applications. (Methodology for CRH determination). Retrieved from [Link]
Sources
Technical Support Center: Stability & Handling of 4-Azepan-1-ylaniline Dihydrochloride
Topic: Addressing stability concerns of 4-Azepan-1-ylaniline dihydrochloride under heat Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Document ID: TSC-AZP-004 Status: Active
Executive Summary
4-Azepan-1-ylaniline dihydrochloride (CAS: 1092733-37-3) is a critical building block often used in the synthesis of kinase inhibitors and GPCR ligands. While the dihydrochloride salt form offers improved stability over the free base, users frequently report discoloration (browning) and purity loss upon heating or vacuum drying.
This guide addresses the thermodynamic instability of the salt-base equilibrium and the oxidative susceptibility of the primary aniline moiety.
Part 1: Diagnostic & Troubleshooting (FAQs)
Q1: Why does the white powder turn brown/purple when dried in a vacuum oven at >50°C?
Diagnosis: Thermal Dissociation & Oxidative Coupling.
Even though you are starting with the dihydrochloride salt, heat shifts the equilibrium toward the free base by driving off trace HCl (especially under vacuum). The resulting free primary aniline moiety (
Immediate Action:
-
Stop heating immediately.
-
Redissolve a small sample in water/methanol.
-
Check pH.[1] If pH > 4.0, significant de-salting has occurred.
-
Remediation: See Protocol B (Re-acidification) below.
Q2: I see a new impurity peak at RRT 0.85-0.90 on HPLC after reflux. What is it?
Diagnosis: Dimerization or Azepane Ring Oxidation. Prolonged heating, particularly in the presence of trace metals or oxygen, can lead to:
-
Azo-dimerization: Two aniline molecules coupling (
). -
N-Oxide formation: Oxidation of the tertiary azepane nitrogen (less likely in acidic media, but possible if pH drifts).
Troubleshooting Step: Run LC-MS.
-
If Mass =
, it is likely an azo-dimer. -
If Mass =
, it is an N-oxide.
Q3: Can I heat this compound to speed up dissolution?
Recommendation: Avoid if possible. This compound is a dihydrochloride salt. It should be freely soluble in water, methanol, or DMSO at room temperature. If heating is required for a reaction:
-
Limit: Do not exceed 60°C unless strictly necessary.
-
Atmosphere: Always use an inert atmosphere (Argon/Nitrogen).
-
Solvent: Avoid oxidizing solvents (e.g., ethers with peroxides) or ketones (potential Schiff base formation with the primary amine).
Part 2: Mechanism of Instability
To prevent degradation, one must understand the chemical causality. The instability stems from the "Protection-Deprotection" equilibrium of the HCl salt.
The Degradation Pathway
The dihydrochloride salt stabilizes the electron-rich aniline ring. Heat disrupts this protection.
-
Thermal Dissociation: Heat provides the energy to break the ionic interaction, releasing HCl gas (especially under vacuum).
-
Free Base Generation: The de-protonated aniline (
) becomes electron-rich and highly reactive. -
Radical Formation: Atmospheric oxygen abstracts a hydrogen, creating a nitrogen radical.
-
Polymerization: Radicals couple to form dark-colored oligomers (tar).
Figure 1: Thermal degradation pathway of aniline salts. Heat drives HCl loss, exposing the amine to oxidative coupling.
Part 3: Validated Handling Protocols
Protocol A: Safe Drying (Preventing Discoloration)
Use this protocol if you must remove solvent from the synthesized salt.
Prerequisites:
-
Vacuum oven capable of
mbar. -
Inert gas bleed (Nitrogen or Argon).
Steps:
-
Acid Check: Before drying, ensure the wet cake is acidic (pH < 2). If not, wash with
HCl in ether/dioxane. -
Temperature Limit: Set oven temperature to maximum 40°C .
-
Inert Bleed: Do not dry under static vacuum. Use a slight bleed of dry nitrogen. This sweeps away any liberated HCl gas and prevents oxygen ingress.
-
Desiccant: Place a tray of
or KOH pellets in the oven (separate from product) to trap moisture/acid vapors, preventing back-reaction.
Protocol B: Rescue & Recrystallization
Use this if your batch has turned light brown/purple.
Reagents:
-
Degassed Methanol (MeOH).
- HCl in Dioxane or Ether.
-
Activated Charcoal (Norit).
Steps:
-
Dissolution: Dissolve the discolored solid in the minimum amount of warm MeOH (approx. 45°C).
-
Adsorption: Add Activated Charcoal (5 wt% of compound mass). Stir for 15 minutes.
-
Filtration: Filter through a Celite pad while warm to remove charcoal (and colored impurities).
-
Re-salting: Cool the filtrate to 0°C. Dropwise add
HCl (1.1 equivalents relative to the theoretical mass). -
Precipitation: Add cold Diethyl Ether or MTBE to force the white dihydrochloride salt out of solution.
-
Collection: Filter immediately under Nitrogen.
Protocol C: Stability-Indicating HPLC Method
Use this to verify purity before using the compound in expensive steps.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water (Acidic pH stabilizes the amine) |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Detection | UV at 254 nm (Aromatic) and 210 nm (Amine/Azepane) |
| Pass Criteria | Main peak > 98%. No single impurity > 0.5% |
Part 4: Troubleshooting Logic Flow
Use this decision tree to determine the safety of your current batch.
Figure 2: Decision matrix for assessing batch quality based on visual and chemical properties.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6115, Aniline. Retrieved from [Link]
- Relevance: Establishes the baseline oxidation sensitivity and toxicity profiles of the aniline pharmacophore.
- Relevance: Confirms storage conditions (Inert atmosphere, room temperature)
-
Bretherick, L. (2007).[2] Bretherick's Handbook of Reactive Chemical Hazards.[2] Elsevier.
- Relevance: Source for general incompatibility of amines with oxidizing agents and thermal instability of amine salts.
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed).[3] Longman Scientific & Technical.
- Relevance: Standard protocols for recrystallization of amine salts and handling of hygroscopic hydrochlorides.
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 4-Azepan-1-ylaniline Dihydrochloride: A Comparative Characterization Guide
Topic: 1H NMR Spectrum Analysis of 4-Azepan-1-ylaniline Dihydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Importance
In the synthesis of pharmaceutical intermediates, 4-Azepan-1-ylaniline dihydrochloride (CAS: 1092733-37-3) represents a critical scaffold combining a para-substituted aniline with a seven-membered azepane ring. Characterizing this compound presents unique challenges due to the presence of two distinct nitrogen centers (primary aromatic amine and tertiary cyclic amine) and the significant spectral shifts induced by salt formation.
This guide moves beyond basic peak listing. It compares the Dihydrochloride Salt form against its Free Base alternative and evaluates Solvent Systems (DMSO-d
Structural Assignment & Logic
Before analyzing the spectrum, we must establish the proton environments. The molecule possesses a
Figure 1: Structural Proton Assignment Map
Caption: Logical connectivity of proton environments in 4-Azepan-1-ylaniline Dihydrochloride. Red nodes indicate exchangeable protons (in DMSO).
Comparative Analysis: Salt Form vs. Free Base
The most critical quality attribute for this material is the completeness of salt formation. The Free Base and Dihydrochloride exhibit distinct spectral signatures due to the disruption of conjugation upon protonation.
Table 1: Comparative Chemical Shift Analysis (DMSO-d
, 400 MHz)
| Proton Group | Free Base ( | Dihydrochloride Salt ( | Mechanistic Explanation |
| Aromatic (Ortho to Azepane) | 6.60 - 6.70 (d) | 7.40 - 7.60 (d) | Critical Diagnostic: Protonation of the azepane nitrogen removes electron donation (+M effect), causing significant deshielding (downfield shift). |
| Aromatic (Ortho to NH | 6.45 - 6.55 (d) | 7.10 - 7.30 (d) | Transformation of -NH |
| Azepane | 3.30 - 3.45 (m) | 3.60 - 3.90 (br m) | Positive charge on the adjacent nitrogen deshields these protons. |
| Azepane | 1.40 - 1.70 (m) | 1.50 - 1.90 (m) | Minimal shift; remote from the charge center. |
| Exchangeable (NH) | ~4.5 (s, broad) | 9.0 - 10.5 (br s) | Validation Marker: The salt shows distinct broad singlets for -NH |
Expert Insight: In the Free Base, the azepane ring acts as a strong electron donor, shielding the aromatic protons. In the Dihydrochloride form, both nitrogens are protonated. The loss of resonance donation combined with the electron-withdrawing nature of the ammonium groups causes the entire aromatic system to shift downfield by >0.5 ppm.
Comparative Analysis: Solvent Selection Strategy
Choosing the wrong solvent is a common failure mode in characterizing salts.
Table 2: Solvent Performance Matrix
| Solvent | Suitability | Pros | Cons |
| DMSO-d | Optimal | Solubilizes polar salts; Preserves exchangeable proton signals (NH | High viscosity can broaden peaks slightly; residual water peak at 3.33 ppm may overlap with |
| D | Suboptimal | Excellent solubility; clean aliphatic region. | Fatal Flaw: Rapid H/D exchange eliminates all NH signals, making it impossible to confirm salt stoichiometry directly. |
| CDCl | Poor | Good for Free Base. | The Dihydrochloride salt is likely insoluble , leading to empty spectra or suspension artifacts. |
Detailed Experimental Protocol
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.
Workflow Diagram
Caption: Decision tree for NMR acquisition of amine salts to ensure detection of labile protons.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 10–15 mg of 4-Azepan-1-ylaniline dihydrochloride.
-
Use 0.6 mL of DMSO-d
. Crucial: Use a fresh ampoule or solvent stored over molecular sieves. Presence of water causes proton exchange, broadening or eliminating the critical ammonium peaks [1].
-
-
Instrument Parameters:
-
Frequency: 400 MHz or higher (recommended for resolving azepane multiplets).
-
Pulse Sequence: Standard zg30 or equivalent.
-
Relaxation Delay (D1): Set to 5 seconds . Ammonium protons often have long T1 relaxation times; a short D1 will reduce their integral accuracy.
-
Scans (NS): 16 to 32 scans are sufficient for this concentration.
-
-
Processing:
-
Apply an exponential window function (Line Broadening = 0.3 Hz).
-
Reference the residual DMSO pentet to 2.50 ppm .
-
Expected Spectral Data (DMSO-d )
Note: Chemical shifts are estimated based on substituent effects for aniline salts and azepane ring systems [2, 3].
-
9.80 - 10.20 ppm (Broad s, 3H): Ar-NH
(Primary ammonium). -
8.50 - 9.00 ppm (Broad s, 1H): Azepanium NH
(Tertiary ammonium). Note: This peak may be very broad due to quadrupole broadening from the nitrogen. - 7.55 ppm (d, J=8.5 Hz, 2H): Aromatic protons ortho to the azepane ring.
- 7.25 ppm (d, J=8.5 Hz, 2H): Aromatic protons ortho to the primary amine group.
-
3.65 - 3.80 ppm (m, 4H):
-CH of azepane ring (deshielded). -
1.75 - 1.90 ppm (m, 4H):
-CH of azepane ring. -
1.50 - 1.65 ppm (m, 4H):
-CH of azepane ring.
Troubleshooting & Verification
-
Issue: Missing peaks > 8.0 ppm.
-
Cause: Wet DMSO-d
or sample is the Free Base. -
Solution: Add 1 drop of conc. DCl or TFA-d to the tube. If peaks appear/shift, the original sample was the free base or partially neutralized.
-
-
Issue: Aromatic region appears as a singlet or indistinct multiplet.
-
Cause: Accidental chemical shift equivalence (rare for this salt) or low field strength.
-
Solution: Use a 600 MHz instrument or change solvent to DMSO-d
/Acetone-d mixture to alter solvation shells.
-
References
-
Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. [Link]
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent effects).
Characterizing 4-Azepan-1-ylaniline Dihydrochloride: A Comparative Guide to LC-MS Methodologies
For researchers, scientists, and professionals in drug development, the precise and accurate characterization of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth technical comparison of liquid chromatography-mass spectrometry (LC-MS) strategies for the characterization of 4-Azepan-1-ylaniline dihydrochloride, a compound of interest in pharmaceutical and chemical research. While specific application notes for this compound are not widely published, this guide synthesizes established analytical principles and data from analogous structures to provide a robust framework for its analysis.
4-Azepan-1-ylaniline dihydrochloride possesses a chemical structure that includes a substituted aniline and a saturated azepane ring, making it amenable to LC-MS analysis.[1][] The dihydrochloride salt form indicates that the compound is likely soluble in aqueous and polar organic solvents, which is favorable for reversed-phase liquid chromatography. The free base, 4-(Azepan-1-yl)aniline, has a molecular formula of C₁₂H₁₈N₂ and a monoisotopic mass of approximately 190.15 Da.[3] This guide will explore optimal approaches for its separation, detection, and structural elucidation.
Comparative Analysis of LC-MS Approaches
The choice of an LC-MS methodology for characterizing 4-Azepan-1-ylaniline dihydrochloride will depend on the analytical objective, whether it be routine purity assessment, metabolite identification, or definitive structural confirmation. Below is a comparison of potential strategies.
| Analytical Goal | Recommended LC-MS Technique | Key Advantages | Considerations |
| Purity & Quantification | HPLC with UV and Single Quadrupole MS | Cost-effective, robust, and widely available. Good for routine analysis. | Limited structural information. Potential for isobaric interference. |
| Structural Elucidation | UHPLC with High-Resolution Mass Spectrometry (HRMS) - Orbitrap or Q-TOF | Provides accurate mass measurements for elemental composition determination.[4] | Higher instrument cost and complexity. |
| Trace-Level Detection | UHPLC with Triple Quadrupole (QqQ) MS/MS | High sensitivity and selectivity through Selected Reaction Monitoring (SRM).[5] | Requires optimization of fragmentation transitions. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography with UV and Single Quadrupole MS for Purity Assessment
This protocol is designed for routine purity analysis and quantification of 4-Azepan-1-ylaniline dihydrochloride.
1. Sample Preparation:
-
Prepare a stock solution of 4-Azepan-1-ylaniline dihydrochloride in methanol or a mixture of water and methanol at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration of 10 µg/mL using the initial mobile phase composition.
2. Liquid Chromatography Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
3. Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Protocol 2: Ultra-High-Performance Liquid Chromatography with High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
This protocol is optimized for obtaining accurate mass data to confirm the elemental composition and identify potential impurities or degradants.
1. Sample Preparation:
-
Prepare samples as described in Protocol 1, with a final concentration of 1 µg/mL.
2. Liquid Chromatography Parameters:
-
Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 10% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
3. Mass Spectrometry Parameters:
-
Ionization Source: ESI in positive ion mode.
-
Mass Analyzer: Orbitrap or Q-TOF.
-
Resolution: > 60,000 FWHM.
-
Scan Range: m/z 70-700.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS/MS).
Predicted Fragmentation Pathway
The structure of 4-Azepan-1-ylaniline, with its tertiary amine and aromatic ring, suggests predictable fragmentation patterns under collision-induced dissociation (CID).[6] The primary site of protonation will be the exocyclic nitrogen of the aniline or the nitrogen within the azepane ring. Alpha-cleavage adjacent to the nitrogen atom in the azepane ring is a highly probable fragmentation pathway.[6][7]
Caption: Predicted fragmentation pathway for protonated 4-Azepan-1-ylaniline.
Visualization of the Analytical Workflow
The following diagram illustrates a comprehensive workflow for the characterization of 4-Azepan-1-ylaniline dihydrochloride, from sample preparation to data analysis.
Caption: General workflow for LC-MS analysis.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the analytical results, the following self-validating steps should be incorporated into the experimental design:
-
System Suitability: Before sample analysis, inject a standard mixture to verify system performance, including peak shape, retention time stability, and detector response.
-
Internal Standards: For quantitative studies, the use of an appropriate internal standard is crucial to correct for variations in sample preparation and instrument response.
-
Blank Injections: Run solvent blanks between samples to check for carryover and contamination.
-
Spike and Recovery: For complex matrices, spike the sample with a known amount of the analyte to assess matrix effects and recovery.
Conclusion
The LC-MS characterization of 4-Azepan-1-ylaniline dihydrochloride can be effectively achieved using a systematic approach. For routine analysis, a standard HPLC system with UV and single quadrupole MS detection provides a reliable and cost-effective solution. For in-depth structural elucidation and the identification of unknown impurities, UHPLC coupled with high-resolution mass spectrometry is the superior technique. By understanding the predicted fragmentation patterns and implementing robust, self-validating protocols, researchers can confidently characterize this compound and ensure the integrity of their findings.
References
-
Cas 57356-18-0,4-(hexahydro-1H-azepin-1-yl)aniline | lookchem. LookChem. [Link]
-
Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Simultaneous Identification and Determination by LC-MS of Quaternary Ammonium Compounds with Other Active Ingredients in Drugs. ResearchGate. [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]
Sources
- 1. achemblock.com [achemblock.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders [mdpi.com]
Comparative Bioactivity Guide: Azepane vs. Piperidine Aniline Derivatives
[1]
Executive Summary
In medicinal chemistry, the choice between a six-membered piperidine and a seven-membered azepane ring is rarely arbitrary; it is a strategic decision balancing conformational entropy, lipophilicity, and metabolic liability.[1] While piperidine is a "privileged scaffold" found in blockbusters like Fentanyl and Donepezil, the azepane ring offers a unique tool to explore hydrophobic pockets and modulate receptor residence time through increased flexibility.
This guide provides a technical comparison of these two scaffolds specifically within the context of aniline derivatives (
Structural & Physicochemical Analysis[2][3][4]
The transition from a 6-membered to a 7-membered ring introduces non-linear changes in physicochemical properties.[1]
Conformational Landscape
-
Piperidine (Rigid): Predominantly exists in a stable chair conformation .[1] Substituents at the 4-position (e.g., an aniline group) prefer the equatorial orientation to minimize 1,3-diaxial interactions.[1] This rigidity reduces the entropic penalty upon binding to a "lock-and-key" active site.[1]
-
Azepane (Flexible): Exists in a dynamic equilibrium of twist-chair and twist-boat conformations .[1] This flexibility allows the ring to "mold" into irregularly shaped hydrophobic pockets but incurs a higher entropic penalty (
) if the protein does not compensate with strong enthalpic interactions.
Physicochemical Properties Table[2]
| Property | Piperidine Derivative | Azepane Derivative | Impact on Bioactivity |
| Ring Size | 6-membered | 7-membered | Azepane has larger steric bulk ( |
| Lipophilicity (cLogP) | Baseline | +0.4 to +0.6 units higher | Azepane increases BBB permeability but risks non-specific binding.[1] |
| Basicity ( | ~11.2 | ~11.1 | Negligible difference; both are protonated at physiological pH.[1] |
| Metabolic Liability | Moderate (CYP450 oxidation) | High (Higher | Azepane's lipophilicity often correlates with faster microsomal clearance.[1] |
| Entropic Cost | Low (Pre-organized) | High (Flexible) | Piperidine is better for rigid pockets; Azepane for "induced fit".[1] |
Bioactivity & SAR Case Studies
Case Study A:
-Opioid Receptor (The Fentanyl Class)
Fentanyl is a classic 4-anilino-piperidine.[1][3][4] Studies comparing ring-expanded analogs reveal a steep penalty for the azepane scaffold.[1]
-
Piperidine (Fentanyl):
nM.[1] The rigid chair locks the aniline and phenethyl groups into the precise pharmacophore required for the receptor. -
Azepane Analog: The 1-phenethyl-4-(propananilido)azepane is approximately 150-fold less potent than fentanyl.[1]
-
Mechanism: The
-opioid pocket is sterically constrained.[1] The larger azepane ring causes steric clashes or forces the aniline group into a suboptimal vector, breaking the critical -stacking interactions.
Case Study B: Histamine H3 Receptor Antagonists
In contrast to the opioid receptor, the H3 receptor often accommodates bulkier lipophilic ligands.
-
Experiment: A head-to-head comparison of biphenyloxy-alkyl derivatives.
-
Piperidine Analog:
nM.[1][2] -
Azepane Analog:
nM.[1][2] -
Insight: The azepane derivative demonstrated higher affinity. The flexibility of the 7-membered ring allowed the distal biphenyl group to adopt an optimal orientation in the hydrophobic tunnel of the GPCR, which the rigid piperidine could not achieve.
Case Study C: Kinase Inhibition (Balanol Analogs)
Balanol, a potent PKC inhibitor, contains a natural azepane ring. Synthetic efforts to contract this to a piperidine often result in a loss of selectivity . The azepane ring allows the inhibitor to span the ATP-binding site and the external hydrophobic patch simultaneously, a geometry that the chair-constrained piperidine cannot access without inducing strain.
Decision Logic for Scaffold Selection
The following decision tree illustrates when to deploy an azepane scaffold versus a piperidine scaffold during Lead Optimization.
Figure 1: Strategic decision tree for selecting between piperidine and azepane scaffolds based on target constraints and ADME needs.
Experimental Protocols
To validate the bioactivity differences, high-purity synthesis and metabolic stability testing are required.[1]
Protocol A: Synthesis of
-Aryl Derivatives (Buchwald-Hartwig Amination)
This protocol is the industry standard for attaching the aniline moiety to the piperidine or azepane ring (C-N bond formation).
Reagents:
-
4-Boc-aminopiperidine or 4-Boc-aminoazepane (Starting material)[1]
-
Aryl Bromide (The aniline precursor)
- (Catalyst)
-
XPhos or BINAP (Ligand)
- (Base)
-
Toluene or Dioxane (Solvent)[5]
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, charge a reaction vial with the amine (1.0 equiv), Aryl Bromide (1.2 equiv),
(1.4 equiv), (2 mol%), and XPhos (4 mol%). -
Solvation: Add anhydrous Toluene (0.2 M concentration). Seal the vial.
-
Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS for disappearance of the aryl bromide.[1]
-
Workup: Cool to RT, filter through a celite pad, and concentrate in vacuo.
-
Purification: Purify via Flash Chromatography (Hexane/EtOAc gradient).
-
Deprotection: Treat the Boc-protected intermediate with 4M HCl in Dioxane to yield the free amine salt.
Protocol B: Comparative Microsomal Stability Assay
Since azepane derivatives are more lipophilic, they are often cleared faster.[1] This assay quantifies the "Lipophilicity Tax".[1]
Workflow:
-
Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time. The slope
determines half-life ( ) and Intrinsic Clearance ( ).[1]
Expected Outcome: Azepane derivatives typically show 2-3x higher
Synthesis & Ring Expansion Visualization
The following diagram illustrates the synthetic divergence, including the Ring Expansion strategy often used to convert piperidines to azepanes.
Figure 2: Synthetic pathways showing direct functionalization of piperidine vs. ring expansion to access the azepane scaffold.[1]
References
-
Lazewska, D. et al. (2017).[1][2] "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry. Link
-
Iglesias-Bexiga, M. et al. (2014).[1] "Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide in the mouse tail-flick and hot-plate tests." Bioorganic & Medicinal Chemistry. Link
-
BenchChem. (2025).[1][6][4][7] "Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design." BenchChem Technical Guides. Link
-
Neelamkavil, S.F. et al. (2009).[1] "The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters. Link
-
Vardanyan, R.S.[1][2] & Hruby, V.J. (2014).[1] "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Future Medicinal Chemistry. Link
Sources
- 1. 4-ANPP - Wikipedia [en.wikipedia.org]
- 2. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validating Purity of 4-Azepan-1-ylaniline Dihydrochloride: A Comparative Guide to Elemental Analysis
Topic: Validating Purity of 4-Azepan-1-ylaniline Dihydrochloride Using Elemental Analysis Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of pharmaceutical intermediates like 4-Azepan-1-ylaniline dihydrochloride (CAS 1092733-37-3), confirming the precise salt stoichiometry is as critical as determining organic purity. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it often fails to characterize the ionic composition of salt forms.
This guide objectively compares Elemental Analysis (EA) against HPLC and Nuclear Magnetic Resonance (NMR), demonstrating why EA remains the definitive method for validating the dihydrochloride salt structure. We provide a robust, self-validating protocol designed to overcome common challenges such as hygroscopicity and incomplete combustion.
Technical Profile & Theoretical Control
Before validation, the theoretical "Control" values must be established based on the precise molecular formula. 4-Azepan-1-ylaniline dihydrochloride consists of a heterocyclic azepane ring attached to a p-aniline moiety, stabilized as a double hydrochloride salt.
-
Chemical Name: 4-(Azepan-1-yl)aniline dihydrochloride[1]
-
Molecular Formula: C₁₂H₁₈N₂[2][3] · 2HCl (Total: C₁₂H₂₀Cl₂N₂)
-
Molecular Weight: 263.21 g/mol
Table 1: Theoretical Elemental Composition (The "Gold Standard")
| Element | Count | Atomic Mass Contribution | Theoretical % (w/w) | Tolerance Limit (±0.4%) |
| Carbon (C) | 12 | 144.13 | 54.76% | 54.36 – 55.16% |
| Hydrogen (H) | 20 | 20.16 | 7.66% | 7.26 – 8.06% |
| Nitrogen (N) | 2 | 28.01 | 10.64% | 10.24 – 11.04% |
| Chlorine (Cl) | 2 | 70.90 | 26.94% | 26.54 – 27.34% |
Note: The industry standard for publication-quality purity is a deviation of ≤ 0.4% from theoretical values [1].
Comparative Analysis: EA vs. HPLC vs. NMR
Why use Elemental Analysis when HPLC is available? The answer lies in blind spots . HPLC analyzes the molecule in solution, often dissociating the salt and masking the true solid-state composition.
Table 2: Method Performance Matrix
| Feature | Elemental Analysis (EA) | HPLC (UV/Vis) | 1H-NMR |
| Primary Target | Bulk Purity & Salt Stoichiometry | Trace Organic Impurities | Structure & Solvents |
| Salt Detection | Excellent (Direct Cl measurement) | Poor (Salt dissociates in mobile phase) | Moderate (Indirect shift; requires qNMR) |
| Inorganic Contaminants | Detects (via Ash/Residue) | Misses (Invisible to UV) | Misses |
| Water/Solvent Detection | Detects (via H/C deviation) | Misses | Excellent (Distinct peaks) |
| Sample Requirement | 1–5 mg (Destructive) | <1 mg (Non-destructive) | 5–10 mg (Non-destructive) |
| Blind Spot | Cannot identify specific impurities | Cannot confirm HCl ratio | Low sensitivity for inorganic salts |
Field Insight: For 4-Azepan-1-ylaniline dihydrochloride, a "pure" HPLC trace (99.9%) can be misleading if the sample is actually the monohydrochloride or a hemi-hydrate. Only EA (specifically the N/Cl ratio) definitively proves the 2HCl state.
Experimental Protocol: Self-Validating EA Workflow
To ensure trustworthiness, this protocol includes a "Check Standard" step to validate instrument performance before consuming valuable samples.
Phase A: Sample Preparation (Crucial for Hygroscopic Salts)
Dihydrochloride salts are often hygroscopic. Moisture absorption during weighing is the #1 cause of EA failure (high %H, low %C/N).
-
Drying: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture.
-
Handling: Use a micro-balance with ±1 µg precision .
-
Encapsulation:
-
Weigh 1.5–2.5 mg of sample into a tin capsule.
-
Critical Step: If the sample is highly hygroscopic, seal the capsule immediately inside a glove box or dry bag.
-
Phase B: Combustion & Detection (CHN + Cl Mode)
-
Instrument: Flash 2000 or Elementar vario (or equivalent).
-
Combustion Temp: 950°C (dynamic flash combustion) with O₂ injection.
-
Carrier Gas: Helium (140 mL/min).
-
Reduction: Copper wires at 650°C (converts NOₓ to N₂).
-
Halogen Scrubbing: Disable standard halogen traps if measuring Chlorine directly; otherwise, use a separate titration for Cl (Schöniger Flask combustion). Note: Modern simultaneous CHNS/Cl analyzers are preferred.
Phase C: The "Bridge" Experiment (Validation Logic)
Before accepting results, run a standard (e.g., Acetanilide or Sulfanilamide) to confirm the instrument's "Calibration Factor" (K-factor) is within 0.99–1.01.
Data Interpretation & Troubleshooting
How to interpret deviations for 4-Azepan-1-ylaniline dihydrochloride.
Scenario 1: The "Wet" Sample (Hydrate or Solvent Trap)
-
Data: %C is Low (-1.5%), %N is Low (-0.5%), but %H is High (+0.8%) .
-
Diagnosis: The C/N ratio remains correct (approx 5.14), but the mass is diluted by water.
-
Action: Re-dry sample at 60°C/vacuum and re-test. Verify solvent peak in NMR.
Scenario 2: The "Bad Salt" (Monohydrochloride)
-
Data: %Cl is ~15.5% (Theoretical for 1HCl is ~15.6%).
-
Diagnosis: Incomplete salt formation. The sample is 4-Azepan-1-ylaniline monohydrochloride .
-
Action: Recrystallize with excess HCl in diethyl ether/ethanol.
Scenario 3: Inorganic Contamination
-
Data: All values (C, H, N, Cl) are consistently lower by ~5%.
-
Diagnosis: Non-combustible inorganic residue (e.g., silica, sodium chloride) is acting as "dead weight."
-
Action: Check % Ash residue. Filter the free base solution before re-salting.
Visualization: Purity Validation Logic Flow
The following diagram illustrates the decision-making process for validating the salt using EA data.
Figure 1: Decision logic for validating 4-Azepan-1-ylaniline dihydrochloride purity based on Elemental Analysis deviations.
References
-
Royal Society of Chemistry. (2022). Elemental analysis: an important purity control but prone to manipulations.[4][5] Inorganic Chemistry Frontiers.[4][5] Link
-
National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science.[6] Link
-
Thermo Fisher Scientific. FAQs About the Analysis of Elemental Impurities in Pharmaceutical Drug Products.Link
-
European Medicines Agency (EMA). ICH guideline Q3D (R1) on elemental impurities.Link
Sources
- 1. danabiosci.com [danabiosci.com]
- 2. 4-(azepan-1-ylsulfonyl)aniline | CAS 109286-01-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Proper Disposal of 4-Azepan-1-ylaniline Dihydrochloride
Executive Summary: Immediate Action Protocol
Do NOT pour this substance down the drain. 4-Azepan-1-ylaniline dihydrochloride is an aniline derivative with significant aquatic toxicity and potential for methemoglobinemia in humans.
Immediate Disposal Directives:
-
Solids: Collect in a dedicated, wide-mouth hazardous waste container labeled "Toxic Solid."
-
Liquids: Segregate based on the solvent system (Aqueous vs. Organic). Never mix with oxidizing agents (e.g., nitric acid, perchlorates) as this may trigger vigorous exothermic reactions.
-
Spills: Dampen with water to prevent dust generation, absorb with inert material (vermiculite), and double-bag.
Chemical Profile & Hazard Assessment
Understanding the "Why" behind the protocol.
Effective disposal requires understanding the chemical's reactivity and toxicity profile.[1] This compound is a salt form of a substituted aniline, rendering it water-soluble and biologically active.
| Property | Data | Operational Implication |
| Chemical Name | 4-(Azepan-1-yl)aniline dihydrochloride | Proper labeling requirement. |
| CAS Number | 858343-14-3 (Dihydrochloride) | Unique identifier for waste manifests. |
| Molecular Formula | C₁₂H₂₀Cl₂N₂ | Nitrogen-rich; potential NOx generation if incinerated improperly. |
| Acidity | Dihydrochloride Salt | Acidic in aqueous solution; may require pH adjustment if treated on-site (rare). |
| Primary Hazards | Acute Tox.[2][3][4] (Oral/Dermal), Skin/Eye Irritant, Aquatic Tox.[4] | Requires full PPE; zero-discharge to sewer.[3] |
| Reactivity | Incompatible with Oxidizers | CRITICAL: Do not dispose in "Oxidizer" waste streams. |
Scientific Rationale: Aniline derivatives can induce methemoglobinemia , a condition where iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, reducing oxygen transport capacity. Consequently, disposal procedures must prioritize containment to prevent exposure via inhalation (dust) or dermal absorption.
Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Expired or Excess Material)
Use this protocol for pure powder or filter cakes.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid narrow-neck bottles to prevent dusting during transfer.
-
Transfer:
-
Perform all transfers inside a chemical fume hood.[5]
-
Use a disposable spatula or scoop.
-
-
Labeling:
-
Secondary Containment: Place the sealed container into a secondary bin until pickup by EHS/Waste Management.
Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Use this protocol for solutions containing the compound.
Step 1: Solvent Characterization Determine the primary solvent carrier. This dictates the waste stream.
-
Stream 1: Halogenated Organic Solvents (e.g., DCM, Chloroform)[7]
-
Action: Pour into the "Halogenated Waste" carboy.
-
Rationale: High-temperature incineration is required to manage halogenated byproducts.
-
-
Stream 2: Non-Halogenated Organic Solvents (e.g., Methanol, Ethyl Acetate)[7]
-
Action: Pour into the "Non-Halogenated / Flammable Waste" carboy.
-
Note: Ensure the solution pH is between 5–9 if possible, though most organic streams tolerate wider ranges.
-
-
Stream 3: Aqueous Solutions
-
Action: Collect in "Aqueous Toxic Waste" container.
-
Pre-treatment:[2] If the solution is highly acidic due to the dihydrochloride salt, slowly neutralize with Sodium Bicarbonate (NaHCO₃) to pH ~7 before adding to a communal waste drum to prevent gas evolution or container corrosion.
-
Scenario C: Contaminated Debris (Gloves, Weigh Boats)
-
Sharps: Syringes/needles used with this compound go into rigid "Biohazard/Sharps" containers, not trash.
-
Soft Waste: Contaminated gloves and paper towels must be double-bagged in clear heavy-duty plastic bags and labeled as "Chemically Contaminated Debris."
Decision Logic Visualization
The following diagram illustrates the critical decision points for segregating this specific chemical waste.
Figure 1: Decision tree for segregating 4-Azepan-1-ylaniline dihydrochloride waste streams based on physical state and solvent carrier.
Regulatory Compliance & Safety (RCRA/EPA)
Regulatory Classification (US Context)
While 4-Azepan-1-ylaniline is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic) like parent Aniline (U012) in 40 CFR 261.33, it must be managed as Hazardous Waste due to its toxicity characteristics.
-
Satellite Accumulation Area (SAA):
Personal Protective Equipment (PPE)[3][8]
-
Respiratory: If handling solid powder outside a hood, an N95 or P100 respirator is mandatory to prevent inhalation of dust.
-
Dermal: Nitrile gloves (minimum 4 mil thickness) are effective. Double-gloving is recommended during solution preparation.
-
Ocular: Chemical splash goggles.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 21916327, 4-(Azepan-1-yl)aniline dihydrochloride. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Aniline: Occupational Health Guideline. (Used as a proxy for aniline derivative toxicity standards). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
